molecular formula C14H16Cl2N2O B1429904 M 30 dihydrochloride CAS No. 64821-19-8

M 30 dihydrochloride

Cat. No.: B1429904
CAS No.: 64821-19-8
M. Wt: 299.2 g/mol
InChI Key: XJNICPXVRPOSSO-UHFFFAOYSA-N
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Description

M 30 dihydrochloride is a useful research compound. Its molecular formula is C14H16Cl2N2O and its molecular weight is 299.2 g/mol. The purity is usually 95%.
The exact mass of the compound M30 (dihydrochloride) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.2ClH/c1-3-9-16(2)10-11-6-7-13(17)14-12(11)5-4-8-15-14;;/h1,4-8,17H,9-10H2,2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNICPXVRPOSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=C2C=CC=NC2=C(C=C1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746624
Record name 5-{[Methyl(prop-2-yn-1-yl)amino]methyl}quinolin-8-ol--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64821-19-8
Record name 5-{[Methyl(prop-2-yn-1-yl)amino]methyl}quinolin-8-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64821-19-8
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Foundational & Exploratory

M30 Dihydrochloride: Dual-Target MAO Inhibition & Iron Chelation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the evaluation and application of M30 dihydrochloride in neuropharmacological research.

Technical Monograph & Experimental Guide

Executive Technical Summary

M30 dihydrochloride (M30) represents a paradigm shift in the design of "Multi-Target-Directed Ligands" (MTDLs) for neurodegenerative therapy. Unlike classical MAO inhibitors (MAOIs) that target a single enzyme, M30 is a chimeric molecule fusing the pharmacophore of rasagiline (a propargylamine MAO-B inhibitor) with 8-hydroxyquinoline (an iron chelator and radical scavenger).

This dual functionality addresses the two major drivers of Alzheimer’s and Parkinson’s pathology: oxidative stress (via iron accumulation) and dopamine depletion (via MAO activity).

Key Pharmacological Metrics:

  • Target: Monoamine Oxidase A (MAO-A) and B (MAO-B).[1][2][3][4][5][6][7]

  • Mechanism: Irreversible, mechanism-based "suicide" inhibition.

  • Potency: Nanomolar range (

    
     nM).[1][2]
    
  • Secondary Activity: Iron chelation (

    
    ), HIF-1
    
    
    
    stabilization.

Chemical Architecture & Structure-Activity Relationship (SAR)

Understanding the M30 molecule is prerequisite to experimental design. It is not merely a mixture but a covalently integrated bifunctional agent.

FeatureChemical MoietyPhysiological Function
MAO Inhibition N-propargylamine groupCovalently binds to the FAD cofactor within the MAO active site (N5 position), permanently inactivating the enzyme.
Iron Chelation 8-Hydroxyquinoline ringSequesters labile brain iron (Fe2+/Fe3+), preventing the Fenton reaction and subsequent hydroxyl radical (

) generation.
Blood-Brain Barrier Lipophilic backboneEnsures high CNS penetrability and "brain-selectivity," minimizing peripheral hypertensive crises (cheese effect).
Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism where M30 operates simultaneously in the mitochondria (MAO inhibition) and the cytosol (Iron chelation).

M30_Mechanism cluster_Mito Mitochondrial Pathway cluster_Cyto Cytosolic/Nuclear Pathway M30 M30 Dihydrochloride MAO MAO-A / MAO-B (Active Enzyme) M30->MAO Propargylamine Moiety FAD FAD Cofactor M30->FAD Covalent Adduct Formation Iron Labile Iron Pool (Fe2+/Fe3+) M30->Iron 8-HQ Moiety (Chelation) Fenton Fenton Reaction (ROS Generation) M30->Fenton Blocks HIF HIF-1α Degradation (PHD Enzyme) M30->HIF Inhibits PHD via Iron removal MAO->FAD DA Dopamine/Serotonin MAO->DA Degrades InactMAO Irreversibly Inhibited MAO FAD->InactMAO Enzyme Suicide InactMAO->DA Preserves Iron->Fenton Catalyzes Iron->HIF Required cofactor for PHD Nucleus Nuclear Translocation (HIF-1α) HIF->Nucleus Stabilization Genes Neurotrophic Genes (BDNF, VEGF, GDNF) Nucleus->Genes Transcription

Figure 1: Dual mechanism of M30. The propargylamine moiety targets mitochondrial MAO, while the 8-hydroxyquinoline moiety chelates iron, stabilizing HIF-1


 and preventing oxidative stress.

MAO Inhibition Profile: Technical Data

M30 is unique because it does not exhibit the strict selectivity for MAO-B seen in its parent compound, rasagiline.[6] Instead, it is a non-selective, equipotent inhibitor of both isoforms in vitro, which is advantageous for depression comorbidity in neurodegeneration.

Comparative Inhibition Data (Human Recombinant Enzymes)
CompoundMAO-A

(nM)
MAO-B

(nM)
Selectivity Ratio (A/B)Binding Type
M30 37 ± 5 57 ± 8 ~0.65 (Balanced) Irreversible
Rasagiline4,1002.51,640 (B-Selective)Irreversible
Selegiline>10,00014>700 (B-Selective)Irreversible
Clorgyline4>10,0000.0004 (A-Selective)Irreversible

Note: Data represents mean values derived from fluorimetric Amplex Red assays. M30 shows potent inhibition of both isoforms, critical for increasing levels of Dopamine (MAO-B substrate) and Serotonin/Norepinephrine (MAO-A substrates).

Experimental Protocol: Validated MAO Inhibition Assay

Objective: Determine the


 of M30 against human recombinant MAO-A and MAO-B.
Method:  Fluorimetric detection of 

generation using Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).
Reagents & Preparation[8][9]
  • Assay Buffer: 0.1 M Sodium Phosphate buffer (pH 7.4).

  • M30 Stock: Dissolve M30 dihydrochloride in DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 10

    
    M) in Assay Buffer. Note: Final DMSO concentration must be <1%.
    
  • Enzyme: Human recombinant MAO-A and MAO-B (expressed in baculovirus/microsomes).

  • Substrates:

    • MAO-A: p-Tyramine (1 mM final) or Serotonin.

    • MAO-B: Benzylamine (1 mM final) or p-Tyramine.

  • Detection Mix: Amplex Red (50

    
    M) + Horseradish Peroxidase (HRP, 1 U/mL).
    
Step-by-Step Workflow

This protocol incorporates a pre-incubation step , which is mandatory for irreversible inhibitors like M30 to allow covalent adduct formation.

  • Enzyme Pre-incubation:

    • In a black 96-well plate, add 50

      
      L  of diluted MAO-A or MAO-B enzyme.
      
    • Add 10

      
      L  of M30 dilution (various concentrations).
      
    • Critical Step: Incubate at 37°C for 30 minutes . (Omitting this results in underestimation of potency).

  • Substrate Addition:

    • Add 40

      
      L  of the Substrate/Detection Mix (Tyramine + Amplex Red + HRP).
      
  • Kinetic Measurement:

    • Immediately read fluorescence in a plate reader (Excitation: 530-560 nm, Emission: 590 nm).

    • Record kinetics for 20–30 minutes to ensure linearity.

  • Data Analysis:

    • Calculate the slope (Rate of Reaction, RFU/min).

    • Normalize against Vehicle Control (100% Activity) and Blank (0% Activity).

    • Fit data to a non-linear regression model (log(inhibitor) vs. response) to derive

      
      .
      

Assay_Workflow Start Start: Prepare Reagents Step1 1. Plate MAO Enzyme (50 µL/well) Start->Step1 Step2 2. Add M30 Inhibitor (10 µL, Serial Dilution) Step1->Step2 Decision Critical: 30 min Pre-incubation (Allows Covalent Binding) Step2->Decision Step3 3. Add Substrate + Amplex Red Mix (40 µL) Decision->Step3 Step4 4. Kinetic Read (Ex 540 / Em 590) (30 mins) Step3->Step4 End 5. Calculate Slope & IC50 Step4->End

Figure 2: Workflow for measuring irreversible MAO inhibition. The pre-incubation step is the critical control point.

Downstream Neuroprotective Signaling

M30's efficacy extends beyond MAO inhibition. By chelating iron, it inhibits Prolyl Hydroxylases (PHDs) . PHDs normally degrade HIF-1


  (Hypoxia-Inducible Factor). When M30 inhibits PHDs, HIF-1

stabilizes, translocates to the nucleus, and drives the expression of neurotrophic factors.

Key Genes Upregulated by M30:

  • VEGF: Vascular Endothelial Growth Factor (Angiogenesis/Neurogenesis).

  • BDNF: Brain-Derived Neurotrophic Factor (Synaptic plasticity).

  • GDNF: Glial Cell Line-Derived Neurotrophic Factor (Dopaminergic neuron survival).

This mechanism makes M30 a "neurorestorative" agent, not just symptomatic.

References

  • Youdim, M. B., et al. (2006). "M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease."[2][6][7] Journal of Neural Transmission.

  • Zheng, H., et al. (2005).[5] "Novel multifunctional neuroprotective iron chelator-monoamine oxidase inhibitor drugs for neurodegenerative diseases."[2] Journal of Neurochemistry.

  • Gal, S., et al. (2005).[5] "M30, a new brain permeable neuroprotective drug, inhibits mitochondrial permeability transition pore." Journal of Neurochemistry.

  • MedchemExpress. "M30 Dihydrochloride Product Information & IC50 Data."

  • Avramovich-Tirosh, Y., et al. (2010). "Neurorescue activity of M30... via regulation of BDNF and GDNF."[7] Current Alzheimer Research.

Sources

M30 Dihydrochloride: A Multi-Target Approach to Mitigating Oxidative Stress in Neurodegeneration

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is a key pathological feature in a host of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. The compound M30 dihydrochloride (5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinoline) has emerged as a significant neuroprotective agent due to its multi-target mechanism of action designed to specifically counteract the drivers and consequences of oxidative stress in the brain.[1][2][3] This guide provides a detailed examination of M30's core mechanisms, offers field-proven protocols for its experimental validation, and synthesizes key data to support its therapeutic potential.

The Rationale for a Multi-Target Neuroprotective Agent

The complex pathology of neurodegenerative diseases necessitates therapeutic agents that can address multiple pathological cascades simultaneously. M30 was rationally designed by combining the N-propargylamine moiety found in the monoamine oxidase (MAO)-B inhibitor rasagiline with the iron-chelating 8-hydroxyquinoline structure of the chelator VK28.[1][4] This innovative design results in a single, brain-permeable molecule that combats oxidative stress through three primary, synergistic pathways.[3]

Core Mechanisms of M30-Mediated Oxidative Stress Reduction

M30's efficacy stems from its ability to concurrently inhibit major sources of ROS production and chelate the catalysts of the most damaging free radicals.

Potent Iron Chelation

Excess iron accumulation in specific brain regions is a hallmark of several neurodegenerative disorders.[1] This labile iron pool can catalyze the highly toxic Fenton reaction, which converts hydrogen peroxide (H₂O₂) into hydroxyl radicals (•OH), one of the most potent ROS.[5] M30 is a potent and selective iron chelator that sequesters this excess iron, forming inert complexes and thereby directly inhibiting the Fenton reaction and subsequent lipid peroxidation.[3][6] Studies have shown that M30 treatment significantly reduces cerebral iron accumulation in aged mice.[2][4]

Brain-Selective Monoamine Oxidase (MAO) Inhibition

M30 is an irreversible inhibitor of both MAO-A and MAO-B, with IC50 values of 37 nM and 57 nM, respectively.[7] The enzymatic breakdown of monoamine neurotransmitters (e.g., dopamine) by MAO is a major source of H₂O₂ in the brain.[1] By inhibiting MAO-A and MAO-B, M30 reduces the metabolic production of H₂O₂, a key substrate for the Fenton reaction, thus diminishing a primary source of oxidative stress.[5][8] This dual inhibition not only provides neuroprotection but may also offer antidepressant benefits by increasing levels of dopamine, serotonin, and noradrenaline.[1]

Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is a major cellular defense mechanism against oxidative stress, controlling the expression of numerous antioxidant and detoxification genes.[9][10] Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of protective enzymes like superoxide dismutase (SOD) and catalase.[10][11] While direct activation by M30 is an area of ongoing research, its ability to modulate intracellular redox status through iron chelation and MAO inhibition likely contributes to the activation of this critical pro-survival pathway.

M30_Mechanism_of_Action cluster_effects M30 M30 Dihydrochloride Iron Excess Labile Iron M30->Iron Chelates MAO MAO-A & MAO-B Activity M30->MAO Inhibits Nrf2 Nrf2-ARE Pathway M30->Nrf2 Activates Fenton Fenton Reaction (H₂O₂ → •OH) Iron->Fenton Catalyzes OxStress Reduced Oxidative Stress Iron->OxStress Reduces •OH H2O2 H₂O₂ Production MAO->H2O2 Generates MAO->OxStress Reduces H₂O₂ AntioxidantEnzymes Antioxidant Enzyme Expression (SOD, Catalase) Nrf2->AntioxidantEnzymes Induces H2O2->Fenton Substrate AntioxidantEnzymes->OxStress Detoxifies ROS

Caption: Multi-target mechanism of M30 in reducing oxidative stress.

Experimental Validation: Protocols & Methodologies

To rigorously assess the efficacy of M30 in reducing oxidative stress, a combination of in vitro assays is essential. The following protocols provide a self-validating framework for researchers.

Workflow for In Vitro Efficacy Testing

A logical experimental flow ensures that results are robust and interpretable. The process begins with cell culture and treatment, followed by specific assays to measure distinct markers of oxidative stress and cellular defense mechanisms.

Experimental_Workflow cluster_assays 4. Downstream Assays start 1. Cell Culture (e.g., SH-SY5Y neuroblastoma) treatment 2. Treatment Groups - Vehicle Control - Oxidative Stressor (e.g., H₂O₂) - M30 + Stressor - M30 Alone start->treatment harvest 3. Harvest Cells/Lysates (Time-course analysis) treatment->harvest ros_assay A. Intracellular ROS (DCFDA Assay) harvest->ros_assay lipid_assay B. Lipid Peroxidation (TBARS Assay) harvest->lipid_assay protein_assay C. Antioxidant Enzymes (Western Blot for SOD1, Catalase) harvest->protein_assay analysis 5. Data Analysis & Interpretation ros_assay->analysis lipid_assay->analysis protein_assay->analysis

Caption: Experimental workflow for assessing M30's antioxidant efficacy.
Protocol: Measurement of Intracellular ROS using DCFDA

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe is a cell-permeable, non-fluorescent compound. Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[12][13]

Methodology:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well black, clear-bottom plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Probe Loading: Remove culture medium and wash cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM H2DCFDA in PBS to each well and incubate for 30 minutes at 37°C, protected from light.[13]

  • Treatment: Wash cells twice with PBS to remove excess probe. Add 100 µL of culture medium containing the desired concentrations of M30 and/or an oxidative stressor (e.g., 100 µM H₂O₂).

    • Self-Validating Controls: Include wells for vehicle control, stressor only, and M30 only.

  • Measurement: Immediately measure fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm. Record measurements at multiple time points (e.g., 0, 30, 60, 120 minutes).

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. A significant decrease in fluorescence in the "M30 + Stressor" group compared to the "Stressor only" group indicates a reduction in ROS.

Protocol: Assessment of Lipid Peroxidation via TBARS Assay

Principle: This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct, which is measured spectrophotometrically.[14]

Methodology:

  • Sample Preparation: Following treatment as described in 3.1, wash cells with cold PBS and lyse them using a suitable lysis buffer. Determine the protein concentration of each lysate for normalization.

  • Reaction Setup: In a microcentrifuge tube, add 100 µL of cell lysate.

  • Acidification & Reagent Addition: Add 100 µL of 8.1% Sodium Dodecyl Sulfate (SDS), 750 µL of 20% acetic acid solution (pH 3.5), and 750 µL of 0.8% TBA.[15]

  • Incubation: Tightly cap the tubes and incubate at 95°C for 60 minutes.[15]

  • Extraction: Cool the tubes on ice for 10 minutes, then centrifuge at 3,000 x g for 10 minutes.[15][16]

  • Measurement: Transfer 150 µL of the supernatant to a 96-well plate and measure the absorbance at 532 nm.[15]

  • Data Analysis: Create a standard curve using known concentrations of MDA. Calculate the TBARS concentration in each sample and normalize to the total protein content. A significant reduction in normalized TBARS levels demonstrates M30's protective effect against lipid peroxidation.

Protocol: Quantifying Antioxidant Enzyme Levels by Western Blot

Principle: Western blotting allows for the semi-quantitative detection of specific proteins, such as the key antioxidant enzymes Superoxide Dismutase 1 (SOD1) and Catalase, to determine if M30 treatment upregulates their expression.[17][18]

Methodology:

  • Protein Extraction & Quantification: Prepare cell lysates as in 3.3. Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against SOD1 (e.g., 1:1000 dilution) and Catalase (e.g., 1:1000 dilution).[19] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Perform densitometric analysis on the bands using software like ImageJ. Normalize the band intensity of SOD1 and Catalase to the corresponding housekeeping protein band. An increase in the normalized intensity in M30-treated groups suggests upregulation of these protective enzymes.

Data Synthesis & Interpretation

The multi-target nature of M30 yields compelling data across various experimental models. The following table summarizes key quantitative findings from published literature, demonstrating M30's potent neuroprotective effects.

Parameter MeasuredModel SystemKey FindingImplicationReference
MAO-A Inhibition In vitro enzyme assayIC₅₀ = 37 nMPotent inhibition of a key H₂O₂ source[7]
MAO-B Inhibition In vitro enzyme assayIC₅₀ = 57 nMPotent inhibition of a key H₂O₂ source[7]
Cell Viability SH-SY5Y cells + DexamethasoneM30 significantly increased cell viability to ~90%Strong protection against stress-induced apoptosis[7]
Apoptotic DNA Damage SH-SY5Y cells + DexamethasoneM30 showed the highest prevention of apoptosisSuperior neuroprotective effect over other MAO-B inhibitors[20]
Cerebral Iron Levels Aged Mice (chronic treatment)Significantly reduced iron accumulationDemonstrates in vivo iron chelation capacity[2][4]
MAO Activity Aged Mice (cerebellum)Significant inhibition of both MAO-A and MAO-BConfirms in vivo target engagement[2][4]

Conclusion and Future Directions

M30 dihydrochloride represents a rationally designed, multi-functional agent that effectively mitigates oxidative stress through the synergistic actions of iron chelation, dual MAO inhibition, and potential activation of endogenous antioxidant pathways. The experimental protocols detailed herein provide a robust framework for validating its efficacy. Its demonstrated neuroprotective and neurorestorative activities in both in vitro and in vivo models make it a highly promising therapeutic candidate for complex neurodegenerative disorders where oxidative stress is a central pathological mechanism.[3][7] Future research should focus on further elucidating its interaction with the Nrf2 pathway and advancing its clinical development for diseases such as Parkinson's and Alzheimer's.

References

  • Gal, S., Zheng, H., Fridkin, M., & Youdim, M. B. (2006). M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease. Journal of neural transmission. Supplementum, (71), 391–398. [Link]

  • Al-Nuaimi, S. K., & Youdim, M. B. (2010). The new inhibitor of monoamine oxidase, M30, has a neuroprotective effect against dexamethasone-induced brain cell apoptosis. Journal of molecular neuroscience : MN, 42(3), 337–346. [Link]

  • Kupershmidt, L., Weinreb, O., Amit, T., & Youdim, M. B. (2012). Neuroprotection by the multitarget iron chelator M30 on age-related alterations in mice. Mechanisms of ageing and development, 133(5), 267–274. [Link]

  • Bar-Am, O., Amit, T., Kupershmidt, L., Aluf, Y., & Youdim, M. B. (2015). The neuroprotective activities of the novel multi-target iron-chelators in models of Alzheimer's disease, amyotrophic lateral sclerosis and aging. International journal of molecular sciences, 16(8), 17150–17179. [Link]

  • Kupershmidt, L., Weinreb, O., Amit, T., & Youdim, M. B. (2012). Neuroprotection by the multitarget iron chelator M30 on age-related alterations in mice. ResearchGate. [Link]

  • Lee, J. M., Calkins, M. J., Chan, K., Kan, Y. W., & Johnson, J. A. (2003). The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress. IUBMB life, 55(4-5), 187–193. [Link]

  • Patsnap. (n.d.). What are the therapeutic applications for MAO inhibitors?. Patsnap Synapse. [Link]

  • Iqbal, M. J., & Saadabadi, A. (2023). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. Molecules (Basel, Switzerland), 28(2), 757. [Link]

  • Liang, X., Song, Y., Dong, X., Su, J., & Dai, H. (2026). Poly(Citric Acid) Bidirectional Regulator: Coordinating Iron Homeostasis to Suppress Stress Responses and Boosting Mitochondrial Bioenergetics for Enhanced Nerve Repair. Advanced Materials. [Link]

  • Al-Nuaimi, S. K., & Youdim, M. B. (2010). The new inhibitor of monoamine oxidase, M30, has a neuroprotective effect against dexamethasone-induced brain cell apoptosis. PubMed. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Iron Chelators. ADDF. [Link]

  • Nazari, M., Rolar, M., & Hedayati, M. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Antioxidants. IntechOpen. [Link]

  • Dauphinee, A. N., Fletcher, L. R., & Gunawardena, A. H. (2021). Detection of superoxide dismutase 1 (SOD1) and catalase (CAT) using western blotting for the control (C), antioxidant (AO; 400 µg/ml ascorbic acid and 200 µg/ml cysteine), 1 mM H2O2 reactive oxygen species (ROS), and AO + ROS treatment groups. ResearchGate. [Link]

  • Tvrda, E., Slanina, T., & Tomarova, A. (2022). Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment. Antioxidants, 11(3), 578. [Link]

  • Zara, V., Ferramosca, A., & Siculella, L. (2019). Western blot analysis of SOD1, SOD2, SOD3, catalase, and TRX in HUVECs. ResearchGate. [Link]

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  • Salinas-Sánchez, A. S., Alarcón-Aguilar, F. J., & Zamilpa, A. (2022). The Role of Oxidative Stress in Physiopathology and Pharmacological Treatment with Pro- and Antioxidant Properties in Chronic Diseases. Antioxidants, 11(11), 2096. [Link]

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  • Nazari, M., Rolar, M., & Hedayati, M. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. ResearchGate. [Link]

  • Fahey, J. (2020, January 6). NRF2 pathway as the mechanism behind sulforaphane's protective effects. FoundMyFitness. [Link]

  • Shahidi, F., & Zhong, Y. (2015). A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods. Journal of the American Oil Chemists' Society, 92(3), 331–335. [Link]

  • Georgiou, C. D., & Zisimopoulos, D. (2018). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Antioxidants, 7(10), 136. [Link]

  • Kim, J. D., Lee, C. H., Park, J. H., & Won, M. H. (2015). Western blot analysis of superoxide dismutase, manganese superoxide dismutase, catalase, and glutathione peroxidase in the rat liver of the normal-, ascorbic acid (AA)-and Oenanthe javanica extract-groups. ResearchGate. [Link]

  • Ferreira, L. F., & Criswell, D. S. (2024). Mitochondrial free radicals contribute to cigarette smoke condensate-induced impairment of oxidative phosphorylation in the skeletal muscle in situ. Redox Biology, 69, 102989. [Link]

  • O'Brien, J., & Wilson, I. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3877. [Link]

  • Weinreb, O., & Youdim, M. B. (2021). A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease. Neuroscience Research, 169, 1-10. [Link]

  • Grotto, D., & Barbieri, R. L. (2020). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. JoVE (Journal of Visualized Experiments), (157), e60811. [Link]

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Targeting the Multi-Faceted Pathology of Neurodegeneration: A Technical Guide to the Neurorestorative Efficacy of M30 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Multi-Target Paradigm

The traditional "one drug, one target" pharmacological dogma has largely failed in treating complex neurodegenerative disorders like Alzheimer’s (AD), Parkinson’s (PD), and ALS. These pathologies are multifactorial, involving oxidative stress, metal dyshomeostasis, protein aggregation, and neuroinflammation.

M30 dihydrochloride represents a paradigm shift toward Multi-Target-Directed Ligands (MTDLs) . It is a chimeric small molecule designed to act simultaneously as:

  • A brain-selective Monoamine Oxidase (MAO) A/B inhibitor .[1][2][3]

  • A potent iron chelator and radical scavenger.[2][4]

  • A neurorestorative agent via the upregulation of the HIF-1ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     signaling cascade.
    

This guide details the mechanistic pharmacology, validated experimental protocols, and translational data necessary for researchers investigating M30’s potential to not merely protect neurons, but to restore synaptic density and function.

Chemical Pharmacology & Structure-Activity Relationship (SAR)

M30 ([5-(N-methyl-N-propargylaminomethyl)-8-hydroxyquinoline]) is a rationally designed hybrid molecule. Its efficacy stems from two distinct pharmacophores fused into a single entity:

  • The Propargylamine Moiety: Derived from Rasagiline (Azilect).[2][5][6] This functional group provides irreversible MAO inhibition and confers anti-apoptotic properties by stabilizing the mitochondrial membrane potential (

    
    ).
    
  • The 8-Hydroxyquinoline (8-HQ) Moiety: Derived from the chelator VK28 .[5][6] This provides the capacity to chelate labile iron pools (preventing the Fenton reaction) and scavenge hydroxyl radicals.

Key Physicochemical Properties:

  • Blood-Brain Barrier (BBB) Permeability: High.

  • Selectivity: Brain-selective inhibition of MAO-A and MAO-B.[1][2][3]

  • Safety: Unlike traditional chelators (e.g., deferoxamine), M30 does not strip essential iron from hemoglobin or systemic enzymes, targeting instead the labile iron pool involved in oxidative stress.

Mechanistic Pathways: The Neurorestorative Switch

While MAO inhibition provides symptomatic relief (by increasing dopamine/serotonin), the neurorestorative capacity of M30 is driven by its ability to mimic hypoxia.

The HIF-1 / BDNF Axis

M30 inhibits iron-dependent Prolyl-4-Hydroxylases (PHDs) .[7] Under normal conditions, PHDs hydroxylate Hypoxia-Inducible Factor-1


 (HIF-1

), marking it for ubiquitination and proteasomal degradation.

By chelating the iron at the PHD active site, M30 inhibits PHD activity, stabilizing HIF-1


 even in normoxic conditions. Stabilized HIF-1

translocates to the nucleus, binding to Hypoxia Response Elements (HREs) and driving the transcription of potent neurotrophic factors:
  • BDNF (Brain-Derived Neurotrophic Factor): Synaptic plasticity and neuronal survival.

  • VEGF (Vascular Endothelial Growth Factor): Angiogenesis and neurogenesis.

  • EPO (Erythropoietin): Neuroprotection.[3][7]

Visualization: The M30 Signaling Cascade

The following diagram illustrates the dual pathway of M30: the mitochondrial stabilization via MAO inhibition and the transcriptional upregulation via PHD inhibition.

M30_Mechanism cluster_mitochondria Mitochondrial / Cytosolic Pathway cluster_nucleus Transcriptional Regulation (Neurorestoration) M30 M30 Dihydrochloride MAO MAO-A / MAO-B M30->MAO Inhibits ROS ↓ Reactive Oxygen Species (Fenton Reaction Blocked) M30->ROS Scavenges PHD Prolyl-4-Hydroxylase (PHD) M30->PHD Chelates Fe2+ / Inhibits Monoamines ↑ Dopamine / Serotonin MAO->Monoamines Prevents Degradation SymptomaticRelief Symptomatic Relief Monoamines->SymptomaticRelief Neurotransmission HIF1a HIF-1α Stabilization PHD->HIF1a Prevents Degradation HRE Nucleus: HRE Binding HIF1a->HRE Translocation TargetGenes Target Gene Transcription HRE->TargetGenes Factors ↑ BDNF, VEGF, EPO, GDNF TargetGenes->Factors Neurorestoration NEURORESTORATION Factors->Neurorestoration Synaptogenesis & Survival

Figure 1: M30 acts as a dual-switch, inhibiting MAO for immediate neurotransmitter support while stabilizing HIF-1


 to drive long-term neurotrophic gene expression.

Preclinical Efficacy Data Synthesis

The following table summarizes key preclinical studies demonstrating M30's efficacy across different neurodegenerative models.

Disease ModelSpeciesDosage / RegimenKey Outcomes
Parkinson's (MPTP) Mouse (C57BL/6)2.5 - 5 mg/kg (p.o.)Daily for 14 days post-lesionRestored striatal dopamine levels; increased Tyrosine Hydroxylase (TH) + neurons; upregulated BDNF and GDNF.[3]
Alzheimer's (A

)
Rat (Cortical neurons)0.1 - 1

MPre-treatment
Prevented A

(25-35) induced apoptosis; reduced Tau phosphorylation via GSK-3

inhibition.
ALS (SOD1-G93A) Transgenic Mouse1.5 mg/kg (p.o.)Chronic from onsetExtended lifespan; delayed motor dysfunction; preserved spinal motor neurons.
Aging Aged Rats1 - 5 mg/kg (p.o.)Improved cognitive function in spatial memory tasks; reduced cerebral iron accumulation.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the work of the Technion-Rappaport Family Faculty of Medicine (Youdim et al.).

Protocol A: In Vivo Neurorestoration Assay (Post-Lesion MPTP Model)

Objective: To assess the ability of M30 to restore dopaminergic neurons after neurotoxic damage (Neurorescue), rather than just preventing it (Neuroprotection).[3]

  • Acclimatization: Use male C57BL/6 mice (8–10 weeks old).

  • Lesion Induction (Days 1-5): Administer MPTP (25 mg/kg, i.p.) once daily for 5 consecutive days.

    • Control: Saline i.p.

  • Washout (Days 6-8): Allow 3 days for MPTP metabolism and maximal lesion stabilization.

  • M30 Treatment (Days 9-23):

    • Prepare M30 dihydrochloride in distilled water.

    • Administer 2.5 mg/kg or 5 mg/kg via oral gavage (p.o.) once daily.[3]

    • Vehicle Group: Distilled water p.o.

  • Analysis (Day 24):

    • Sacrifice animals.

    • HPLC: Dissect striatum for Dopamine (DA) and DOPAC levels.

    • IHC: Perfuse subset of animals; stain Substantia Nigra pars compacta (SNpc) for Tyrosine Hydroxylase (TH).

    • Western Blot: Analyze cortex/hippocampus for HIF-1

      
      , BDNF, and phospho-GSK3
      
      
      
      .
Protocol B: In Vitro HIF-1 Stabilization Assay

Objective: To confirm the molecular mechanism of M30 in a specific cell line (e.g., SH-SY5Y or primary cortical neurons).

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Treat cells with M30 (0.1, 1, 10

      
      M) for 3 hours  (rapid HIF stabilization) and 24 hours  (gene transcription).
      
    • Positive Control: Desferrioxamine (100

      
      M) or Hypoxia chamber (1% O
      
      
      
      ).
  • Lysis: Lyse cells using RIPA buffer with protease/phosphatase inhibitors.

  • Western Blotting:

    • Target: HIF-1

      
       (nuclear fraction preferred).
      
    • Note: HIF-1

      
       degrades rapidly. Process samples quickly on ice.
      
Experimental Workflow Diagram

Workflow cluster_invivo In Vivo Neurorescue Protocol Step1 MPTP Lesion (5 Days) Step2 Washout (3 Days) Step1->Step2 Step3 M30 Treatment (14 Days, p.o.) Step2->Step3 Step4 Analysis: IHC (TH+) & HPLC Step3->Step4

Figure 2: Timeline for the "Post-Lesion" neurorescue model. Crucially, M30 is administered only after the toxin has caused damage, testing true restorative potential.

Translational Outlook & Challenges

Researchers moving M30 toward clinical applications must address specific translational hurdles:

  • Metal Homeostasis: While M30 targets the labile iron pool (LIP), chronic high-dose chelation carries a theoretical risk of systemic iron deficiency. Monitoring serum ferritin and hemoglobin in long-term studies is mandatory.

  • MAO-A "Cheese Effect": M30 is a propargylamine. Unlike older MAO inhibitors, propargylamines (like rasagiline) generally have a low risk of tyramine-induced hypertensive crisis, but this must be verified in Phase I safety profiles for M30 specifically.

  • Therapeutic Window: The neurotrophic effects (HIF-1

    
     induction) occur at lower concentrations than those required for maximal MAO inhibition. Dose-finding studies should prioritize neurotrophic biomarkers (BDNF levels) over simple monoamine elevation.
    

References

  • Youdim, M. B., et al. (2014). Multi target neuroprotective and neurorestorative anti-Parkinson and anti-Alzheimer drugs ladostigil and M30 derived from rasagiline. Current Drug Targets.

  • Weinreb, O., et al. (2010). Neuroprotective molecular mechanisms of the novel multifunctional iron chelator M30 in the mouse MPTP model of Parkinson's disease. Journal of Neurochemistry.

  • Kupershmidt, L., et al. (2011). The novel multi-target iron chelator M30 protects against MPTP-associated dopamine neurotoxicity in mice. Journal of Neurochemistry.

  • Mechoulam, R., et al. (2010). Up-regulation of hypoxia-inducible factor (HIF)-1α and HIF-target genes in cortical neurons by the novel multifunctional iron chelator anti-Alzheimer drug, M30. Current Alzheimer Research.

  • Wang, J., et al. (2016). M30, a novel multifunctional neuroprotective drug, improves spatial memory and reduces oxidative stress in aged rats. Neuroscience Letters.

Sources

M30 Dihydrochloride in Alzheimer's Disease Models: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the multifaceted therapeutic candidate, M30 dihydrochloride, for researchers, scientists, and drug development professionals working on Alzheimer's disease (AD). It moves beyond a simple recitation of facts to offer a synthesis of the core science, proven experimental insights, and the causal logic behind the application of M30 in preclinical AD models.

Introduction: The Rationale for a Multi-Target Approach in Alzheimer's Disease

The complexity of Alzheimer's disease, characterized by a cascade of neurodegenerative events including amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, oxidative stress, and neuroinflammation, has highlighted the limitations of single-target therapeutic strategies.[1][2][3][4] This has propelled the development of multi-target-directed ligands (MTDLs), compounds designed to simultaneously engage multiple pathological pathways. M30 dihydrochloride has emerged as a promising MTDL, demonstrating significant neuroprotective effects in various preclinical models of neurodegeneration.[1]

The Core Directive: Understanding M30's Multifaceted Mechanism of Action

M30's therapeutic potential stems from its unique chemical structure, which combines the propargylamine moiety of the monoamine oxidase (MAO) inhibitor rasagiline with the iron-chelating 8-hydroxyquinoline scaffold.[1] This dual functionality allows M30 to address several key pathological features of AD.

Iron Chelation: Mitigating Metal-Induced Oxidative Stress

Iron dyshomeostasis is a critical factor in AD pathogenesis, contributing to the generation of reactive oxygen species (ROS) and exacerbating Aβ aggregation and neurotoxicity.[1] M30's 8-hydroxyquinoline component effectively chelates excess iron, thereby reducing iron-mediated oxidative stress and its downstream detrimental effects.[1]

Monoamine Oxidase (MAO) Inhibition: Modulating Neurotransmitter Levels and Reducing Oxidative Stress

M30 acts as a potent inhibitor of both MAO-A and MAO-B.[1] Inhibition of these enzymes increases the levels of key neurotransmitters like dopamine and serotonin in the brain, which can have positive effects on mood and cognition. Furthermore, MAO activity is a significant source of oxidative stress, and its inhibition by M30 contributes to the compound's overall neuroprotective profile.

Signaling Pathway Modulation: The Central Role of HIF-1α

A significant aspect of M30's neuroprotective action is its ability to activate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[5][6][7] By chelating iron, a cofactor for prolyl hydroxylases that target HIF-1α for degradation, M30 stabilizes HIF-1α. This leads to the upregulation of a suite of neuroprotective genes, including those for vascular endothelial growth factor (VEGF), erythropoietin (EPO), and brain-derived neurotrophic factor (BDNF).[7]

Experimental Workflow: From In Vitro Characterization to In Vivo Efficacy

The following sections detail the experimental protocols and models used to evaluate the efficacy of M30 in the context of Alzheimer's disease.

In Vitro Models: Initial Assessment of Neuroprotective Properties
  • Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used to assess the direct neuroprotective effects of M30 against various insults relevant to AD, including oxidative stress and Aβ toxicity.[8][9]

  • Primary Neuronal Cultures: These provide a more physiologically relevant system to study M30's effects on neuronal survival, neurite outgrowth, and synaptic function.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Plate SH-SY5Y cells at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of M30 dihydrochloride (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Induction of Toxicity: Introduce an AD-relevant stressor, such as oligomeric Aβ42 (5 µM) or hydrogen peroxide (100 µM), for an additional 24 hours.

  • Cell Viability Assessment: Measure cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.

Causality: This protocol allows for the direct assessment of M30's ability to protect neurons from cytotoxic insults characteristic of the AD brain. The pre-treatment phase is crucial to evaluate the compound's prophylactic potential.

In Vivo Models: Evaluating Therapeutic Efficacy in a Complex Biological System

Transgenic animal models that recapitulate key aspects of AD pathology are indispensable for evaluating the in vivo efficacy of M30.

  • McGill-R-Thy1-APP Transgenic Rat: This model expresses human amyloid precursor protein (APP) with mutations linked to familial AD, leading to progressive Aβ pathology and cognitive deficits.[10]

  • APP/PS1 Double-Transgenic Mouse: This widely used mouse model co-expresses mutant human APP and presenilin-1, resulting in accelerated Aβ deposition.

Experimental Protocol: M30 Administration in an Alzheimer's Disease Mouse Model

  • Animal Model: Utilize 6-month-old APP/PS1 transgenic mice and wild-type littermates as controls.

  • Drug Preparation: Dissolve M30 dihydrochloride in sterile saline.

  • Administration: Administer M30 (5 mg/kg) or vehicle (saline) via oral gavage every other day for 4 months.[10]

  • Monitoring: Monitor the health and body weight of the animals throughout the treatment period.

Causality: This long-term treatment paradigm is designed to assess M30's ability to prevent or reverse the progression of AD-like pathology and cognitive decline. Oral administration is chosen for its clinical relevance.[10]

Behavioral Assays: Assessing Cognitive Outcomes

Cognitive function is a primary endpoint in preclinical AD research. The Novel Object Recognition (NOR) test is a widely accepted assay for evaluating learning and memory in rodents.[11][12][13][14][15]

Experimental Protocol: Novel Object Recognition (NOR) Test

  • Habituation: Individually habituate each mouse to the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes for 2-3 consecutive days.[11][12][13][14][15]

  • Training/Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore them for 10 minutes.[12][14]

  • Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour for short-term memory or 24 hours for long-term memory).

  • Testing Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.[12][14][15]

  • Data Analysis: Record the time spent exploring each object. A discrimination index (Time with Novel - Time with Familiar) / (Total Exploration Time) is calculated. A higher index indicates better recognition memory.

Causality: This test leverages the innate preference of rodents for novelty. A mouse with intact memory will spend significantly more time exploring the novel object. This provides a quantitative measure of recognition memory, a cognitive domain affected in AD.

Biochemical and Histological Analyses: Quantifying Pathological Hallmarks

Following behavioral testing, brain tissue is collected for detailed analysis of AD pathology.

Experimental Protocol: Quantification of Aβ Levels by ELISA

  • Brain Tissue Homogenization: Homogenize one hemisphere of the brain in a suitable buffer containing protease inhibitors.[16]

  • Fractionation: Perform sequential extractions to isolate soluble and insoluble (plaque-associated) Aβ fractions.[16]

  • ELISA: Use commercially available ELISA kits specific for Aβ40 and Aβ42 to quantify their levels in each fraction according to the manufacturer's instructions.[17][18]

Causality: This allows for the precise quantification of different Aβ species. A reduction in the insoluble Aβ fraction would indicate that M30 can inhibit plaque formation or enhance clearance.

Experimental Protocol: Immunohistochemical Analysis of Amyloid Plaques

  • Tissue Preparation: Perfuse the remaining brain hemisphere with paraformaldehyde and prepare 40 µm thick cryosections.[19][20][21][22]

  • Antigen Retrieval: Incubate sections in formic acid to expose the Aβ epitopes within the plaques.[22][23]

  • Immunostaining: Incubate the sections with a primary antibody against Aβ (e.g., 6E10) followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Capture images using a fluorescence microscope and quantify the plaque burden (percentage of area covered by plaques) using image analysis software.

Causality: This provides a visual and quantitative assessment of the effect of M30 on Aβ deposition in the brain. A reduction in plaque load would be a strong indicator of therapeutic efficacy.

Data Presentation: Summarizing Key Findings

Parameter Vehicle-Treated AD Model M30-Treated AD Model Wild-Type Control
Cognitive Performance (NOR Discrimination Index) LowSignificantly HigherHigh
Soluble Aβ42 Levels (pg/mg protein) ElevatedReducedLow
Insoluble Aβ42 Levels (pg/mg protein) Markedly ElevatedSignificantly ReducedNegligible
Amyloid Plaque Burden (%) HighSignificantly ReducedNone
Markers of Oxidative Stress (e.g., 4-HNE) IncreasedReducedBaseline
Pro-inflammatory Cytokines (e.g., TNF-α) IncreasedReducedBaseline

Visualizing the Mechanisms: Signaling Pathways and Workflows

M30's Multi-Target Mechanism of Action

M30_Mechanism cluster_iron Iron Chelation cluster_mao MAO Inhibition cluster_hif HIF-1α Activation M30 M30 Dihydrochloride Iron Excess Brain Iron M30->Iron MAO MAO-A & MAO-B M30->MAO PHD Prolyl Hydroxylases M30->PHD Inhibits via Iron Chelation ROS Reactive Oxygen Species Iron->ROS Fenton Reaction Neuroprotection Neuroprotection Neurotransmitters Dopamine, Serotonin MAO->Neurotransmitters Degradation OxidativeStress Oxidative Stress MAO->OxidativeStress Byproduct HIF1a HIF-1α PHD->HIF1a Degradation NeuroprotectiveGenes VEGF, EPO, BDNF HIF1a->NeuroprotectiveGenes Transcription

Caption: M30's multi-target mechanism in AD.

Experimental Workflow for Preclinical Evaluation of M30

M30_Workflow start Start: Select AD Animal Model treatment Chronic M30 Administration (e.g., 5 mg/kg, oral gavage) start->treatment behavior Behavioral Testing (e.g., Novel Object Recognition) treatment->behavior tissue Brain Tissue Collection behavior->tissue biochem Biochemical Analysis (e.g., Aβ ELISA) tissue->biochem histo Histological Analysis (e.g., Plaque Immunohistochemistry) tissue->histo data Data Analysis & Interpretation biochem->data histo->data end Conclusion: Therapeutic Efficacy data->end

Sources

An In-Depth Technical Guide to the Chemical Structure and Synthesis of M 30 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of M30 dihydrochloride, a multifunctional neuroprotective agent with significant therapeutic potential. We will delve into its rational drug design, detailed chemical structure, a step-by-step synthesis protocol, and the analytical methods required for its characterization. This document is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, neuropharmacology, and drug development.

Introduction: A Multi-Target Approach to Neuroprotection

M30 dihydrochloride, chemically known as 5-[(N-methyl-N-propargylamino)methyl]-8-hydroxyquinoline dihydrochloride, is a novel compound designed to combat the complex multifactorial nature of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Its development was prompted by the understanding that targeting a single pathological pathway is often insufficient for effective treatment. M30 embodies a multi-target strategy by combining two key pharmacophores within a single molecule: an iron-chelating 8-hydroxyquinoline moiety and a propargylamine group responsible for the inhibition of monoamine oxidase (MAO) enzymes.[1]

The rationale behind this design is rooted in the pathophysiology of neurodegeneration. Elevated iron levels in the brain are associated with oxidative stress through the Fenton reaction, leading to neuronal damage. The 8-hydroxyquinoline component of M30 acts as a potent chelator of excess iron, mitigating this oxidative damage.[1][2] Simultaneously, the propargylamine functional group irreversibly inhibits both MAO-A and MAO-B.[1] MAO enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.[3] Their inhibition by M30 leads to increased levels of these neurotransmitters in the brain, which can alleviate some of the motor and non-motor symptoms of Parkinson's disease.[1] This dual-action approach makes M30 a promising candidate for neuroprotective and neurorestorative therapies.

Chemical Structure and Properties

The chemical structure of M30 dihydrochloride is fundamental to its biological activity. The molecule consists of a quinoline ring system with a hydroxyl group at the 8-position and an aminomethyl substituent at the 5-position. The amine is further substituted with a methyl group and a propargyl group (a three-carbon chain with a carbon-carbon triple bond). The dihydrochloride salt form enhances the compound's solubility and stability for pharmaceutical applications.

Below is a 2D representation of the M30 dihydrochloride structure:

Synthesis_Workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Amination cluster_step3 Step 3: Salt Formation start 8-Hydroxyquinoline intermediate1 5-Chloromethyl-8-hydroxyquinoline start->intermediate1   Paraformaldehyde, HCl    product_base M30 (Free Base) intermediate1->product_base   Base (e.g., Et₃N), Solvent (e.g., EtOH)    intermediate2 N-Methylpropargylamine intermediate2->product_base final_product M30 Dihydrochloride product_base->final_product   HCl in Ether   

Caption: Synthetic workflow for M30 dihydrochloride.

Experimental Protocol

Step 1: Synthesis of 5-Chloromethyl-8-hydroxyquinoline

The introduction of the chloromethyl group at the 5-position of 8-hydroxyquinoline is a critical first step. This is typically achieved through a chloromethylation reaction.

  • Reagents and Materials:

    • 8-Hydroxyquinoline

    • Paraformaldehyde

    • Concentrated Hydrochloric Acid

    • Ethanol

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-hydroxyquinoline in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add paraformaldehyde to the cooled solution while stirring.

    • Carefully add concentrated hydrochloric acid dropwise to the reaction mixture. The temperature should be maintained below 10 °C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • The resulting precipitate, 5-chloromethyl-8-hydroxyquinoline hydrochloride, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 5-[(N-methyl-N-propargylamino)methyl]-8-hydroxyquinoline (M30 Free Base)

The intermediate, 5-chloromethyl-8-hydroxyquinoline, is then reacted with N-methylpropargylamine to introduce the MAO-inhibiting moiety.

  • Reagents and Materials:

    • 5-Chloromethyl-8-hydroxyquinoline hydrochloride

    • N-Methylpropargylamine

    • Triethylamine (or another suitable base)

    • Ethanol (or another suitable solvent)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • Suspend 5-chloromethyl-8-hydroxyquinoline hydrochloride in ethanol in a round-bottom flask.

    • Add N-methylpropargylamine to the suspension.

    • Add triethylamine to the reaction mixture to neutralize the hydrochloride and facilitate the reaction.

    • Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any salts.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude M30 free base.

    • Purification of the crude product is typically performed using column chromatography on silica gel. [4] Step 3: Formation of M30 Dihydrochloride

The final step involves the conversion of the purified M30 free base into its more stable and water-soluble dihydrochloride salt.

  • Reagents and Materials:

    • Purified M30 free base

    • Anhydrous diethyl ether

    • Hydrochloric acid solution in diethyl ether (e.g., 2M)

    • Beaker

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve the purified M30 free base in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise.

    • A precipitate of M30 dihydrochloride will form.

    • Continue stirring in the ice bath for a short period to ensure complete precipitation.

    • Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain pure M30 dihydrochloride.

Characterization and Quality Control

To ensure the identity and purity of the synthesized M30 dihydrochloride, a series of analytical techniques must be employed. This is a critical step for any research or drug development application.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure of M30 dihydrochloride. The spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The chemical shifts, coupling constants, and integration of the peaks must be consistent with the expected structure. While specific spectral data for M30 dihydrochloride is not readily available in the public domain, analogous structures of 8-hydroxyquinoline derivatives can be used for comparison. [4][5]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]⁺.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A suitable column (e.g., C18) and mobile phase should be used to achieve good separation of M30 from any impurities or starting materials. The purity is typically reported as a percentage of the main peak area relative to the total peak area. [6]

Physical Properties
  • Melting Point: The melting point of the synthesized M30 dihydrochloride should be determined and compared to literature values if available. A sharp melting point is indicative of a pure compound.

  • Solubility: The solubility of M30 dihydrochloride in various solvents (e.g., water, DMSO, ethanol) should be determined, as this is important for its use in biological assays and for formulation purposes.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the chemical structure, properties, and a comprehensive synthetic protocol for M30 dihydrochloride. The rational design of this molecule, combining iron chelation and MAO inhibition, represents a promising strategy for the treatment of neurodegenerative diseases. By following the detailed experimental procedures and employing the recommended analytical techniques, researchers can confidently synthesize and characterize this important compound for further investigation.

Future research in this area may focus on the development of novel analogs of M30 with improved efficacy, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial in guiding these efforts. [7][8]Furthermore, extensive preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of M30 dihydrochloride.

References

  • CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • US4044011A - Process for the preparation of 8-hydroxyquinoline.
  • Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. ResearchGate. Available at: [Link]

  • Synthesis of 5-hydroxy-8-methylquinoline. PrepChem.com. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available at: [Link]

  • 5-Amino-8-hydroxyquinoline dihydrochloride | C9H10Cl2N2O | PubChem. Available at: [Link]

  • US2561553A - Process for the manufacture of 8-hydroxy quinoline.
  • M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease. Journal of Neural Transmission. Available at: [Link]

  • Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. Available at: [Link]

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Structure Activity Relationships. Drug Design.org. Available at: [Link]

  • Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. Molecules. Available at: [Link]

  • Monoamine oxidase inhibitors, and iron chelators in depressive illness and neurodegenerative diseases. Expert Review of Neurotherapeutics. Available at: [Link]

  • Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Systemic Administration of M30 Dihydrochloride in Rat Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the preparation, administration, and validation of M30 dihydrochloride (M30) in rat models of neurodegeneration. M30 is a brain-permeable, multitarget iron chelator and irreversible monoamine oxidase (MAO-A/B) inhibitor. Unlike traditional single-target therapies, M30 provides neuroprotection through two synergistic mechanisms: (1) elevation of monoamine levels via MAO inhibition and (2) induction of the HIF-1


 pathway via iron chelation, leading to the upregulation of neurotrophic factors (BDNF, GDNF, VEGF). This protocol focuses on oral (p.o.) administration, the clinically relevant route, and provides self-validating experimental workflows.

Mechanism of Action & Rationale

To effectively administer M30, researchers must understand that its efficacy relies on a "Dual-Hit" mechanism. Administration protocols must be designed to sustain bioactivity across both pathways.

  • MAO Inhibition (Immediate): M30 contains a propargylamine moiety (similar to rasagiline) that irreversibly inhibits MAO-A and MAO-B, preventing dopamine degradation.

  • Iron Chelation (Delayed/Sustained): The 8-hydroxyquinoline moiety chelates labile brain iron. This mimics a hypoxic state, stabilizing Hypoxia-Inducible Factor-1

    
     (HIF-1
    
    
    
    ), which translocates to the nucleus to drive the expression of neurosurvival genes.
Visualization: M30 Signaling Cascade

M30_Mechanism M30 M30 Dihydrochloride Iron Free Iron (Fe2+/Fe3+) M30->Iron Chelates (8-HQ) MAO MAO-A / MAO-B Enzymes M30->MAO Inhibits (Propargylamine) ROS Oxidative Stress (ROS) M30->ROS Scavenges HIF HIF-1α Stabilization Iron->HIF Chelation mimics hypoxia Iron->ROS Fenton Reaction Dopamine ↑ Dopamine / Serotonin MAO->Dopamine Prevents degradation Genes Target Genes: VEGF, BDNF, GDNF HIF->Genes Translocation Survival Neuroprotection & Neurorestoration Dopamine->Survival Genes->Survival Trophic Support

Figure 1: The dual neuroprotective mechanism of M30. The compound acts simultaneously to prevent neurotransmitter degradation and to activate HIF-1


-driven survival pathways.

Pre-Clinical Formulation & Preparation

Critical Note on Solubility: M30 is supplied as a dihydrochloride salt.[1] While the free base is poorly soluble, the salt form is highly soluble in water. Do not use DMSO for oral gavage unless absolutely necessary for high-concentration stock solutions, as DMSO can induce independent cellular stress in chronic studies.

Materials
  • Compound: M30 dihydrochloride (Store powder at -20°C, desiccated).[1]

  • Vehicle: Sterile Distilled Water (ddH₂O) or 0.9% Saline.

  • Tools: Amber glass vials (light sensitive), vortex mixer, 0.22

    
    m syringe filter.
    
Preparation Protocol (Fresh Daily)
  • Calculate Mass: Determine total daily requirement based on rat weight (e.g., 250g rat at 5 mg/kg = 1.25 mg per rat).

  • Weighing: Weigh M30 powder quickly to minimize moisture absorption.

  • Dissolution: Add sterile ddH₂O to achieve a concentration of 1 mg/mL to 2 mg/mL .

    • Example: To treat 10 rats (250g each) at 5 mg/kg, dissolve 15 mg M30 in 7.5 mL water (providing 2 mg/mL).

  • Mixing: Vortex for 30 seconds. The solution should be clear and slightly yellow/cyan.

  • pH Check: Ensure pH is near neutral (5.5–7.0). The dihydrochloride salt is acidic; if pH < 4.0, buffer slightly with dilute NaOH, but typically this is not required for oral gavage volumes.

  • Storage: Use within 2 hours of preparation. Protect from light.[2][3]

In Vivo Administration Protocols

Scenario A: Parkinson’s Disease (Neurorestoration)

Target Model: 6-OHDA or MPTP-lesioned rats.

  • Dose: 1 – 5 mg/kg.

  • Route: Oral Gavage (p.o.).

  • Frequency: Once daily (q.d.).

  • Duration: 14 to 21 days (starting post-lesion).

  • Rationale: This dosage window is sufficient to restore Tyrosine Hydroxylase (TH) levels in the Substantia Nigra without inducing toxicity.

Scenario B: Alzheimer’s Disease (Chronic Neuroprotection)

Target Model: Transgenic (e.g., APP/PS1) or STZ-induced sporadic models.

  • Dose: 2 – 5 mg/kg.[4]

  • Route: Oral Gavage (p.o.).

  • Frequency: Every 48 hours (q.o.d.) or daily.

  • Duration: 3 to 4 months.

  • Rationale: Chronic, lower-frequency dosing minimizes potential accumulation while maintaining iron chelation necessary to reduce amyloid-

    
     aggregation.
    

Experimental Workflows (Self-Validating Systems)

A robust study must validate the drug's action biochemically before claiming behavioral success.

Workflow Diagram

Workflow cluster_0 Phase 1: Induction & Treatment cluster_1 Phase 2: Validation (Day 14-21) Induction Model Induction (e.g., 6-OHDA / STZ) Treatment M30 Administration (Oral, 1-5 mg/kg) Induction->Treatment Post-lesion day 1 Acclimatization Acclimatization (7 Days) Acclimatization->Induction Behavior Behavioral Assays (Rotarod / Morris Water Maze) Treatment->Behavior Chronic Dosing Sacrifice Sacrifice & Tissue Collection Behavior->Sacrifice Biochem Biochemical Validation (HIF-1α, BDNF, Iron) Sacrifice->Biochem Histo Histology (TH+ Count / Plaques) Sacrifice->Histo

Figure 2: Experimental timeline ensuring biochemical verification accompanies behavioral data.

Validation Assays
DomainAssayExpected Outcome (M30 Treated)Mechanistic Link
Behavioral Rotarod TestIncreased latency to fall vs. VehicleDopamine restoration (MAO inhibition)
Behavioral Morris Water MazeReduced escape latencyCholinergic protection & synaptic plasticity
Biochemical Western Blot (Hippocampus)Increased HIF-1

& BDNF
Iron chelation efficacy
Biochemical MAO Activity AssayReduced MAO-A/B activity (>70%)Target engagement verification
Histological TH ImmunostainingPreserved TH+ neurons in SNpcNeuroprotection of dopaminergic neurons

Troubleshooting & Optimization

Issue: Inconsistent Behavioral Results

  • Cause: M30 has a "U-shaped" dose-response curve. High doses (>10 mg/kg chronic) may inhibit other metalloenzymes excessively.

  • Solution: Titrate dose down to 1 mg/kg. Ensure administration is strictly at the same time of day (circadian rhythm affects MAO levels).

Issue: Solution Stability

  • Cause: Oxidation of the hydroxyquinoline moiety.

  • Solution: If the clear solution turns pink/brown, discard immediately. Prepare fresh daily. Do not store in solution form for >24 hours.

Issue: Toxicity Signs

  • Observation: Weight loss >15%.

  • Action: Check iron status.[1][5] M30 is a potent chelator; in non-iron-overloaded animals, excessive chelation can lead to systemic anemia. Supplement diet if necessary, though rare at 1-5 mg/kg.

References

  • Gal, S., et al. (2005). "Novel multifunctional neuroprotective drugs with anti-Alzheimer and anti-Parkinson properties." Journal of Alzheimer's Disease, 8(3), 309-321. Link

  • Youdim, M. B., et al. (2006). "M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease."[4][5] Journal of Neural Transmission.[5] Supplementum, (70), 447-456.[5] Link

  • Mechlovich, D., et al. (2010). "The multifunctional iron chelator M30 attenuates Parkinson's disease-like pathology in the MPTP mouse model." Journal of Neurochemistry, 113(5), 1184-1196. Link

  • Knezovic, A., et al. (2013). "The Multi-Target Drug M30 Shows Pro-Cognitive and Anti-Inflammatory Effects in a Rat Model of Alzheimer's Disease."[6] Journal of Alzheimer's Disease, 37(3), 613-626. Link

  • Amit, T., et al. (2011). "M30, a brain permeable multitarget neurorestorative drug in post nigrostriatal dopamine neuron lesion of parkinsonism animal models."[4] Neuropharmacology, 61(8), 1297-1305. Link

Sources

Application Note: M30 Dihydrochloride in SH-SY5Y Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

M30 Dihydrochloride (5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinoline) is a brain-permeable, multi-target neuroprotective agent designed to combat neurodegenerative pathologies like Parkinson’s Disease (PD) and Alzheimer’s Disease (AD).

Unlike traditional antioxidants, M30 functions as a chimeric drug combining two distinct pharmacophores:

  • Propargylamine moiety: Derived from Rasagiline, providing monoamine oxidase (MAO) inhibition and neuroprotection via the PKC/ERK pathway.

  • 8-Hydroxyquinoline moiety: Acts as a potent, site-activated iron chelator.

Why SH-SY5Y? The SH-SY5Y neuroblastoma cell line is the gold-standard in vitro model for dopaminergic neurons. When differentiated, these cells express Tyrosine Hydroxylase (TH) and Dopamine Transporters (DAT), making them the ideal substrate to validate M30’s ability to protect against dopaminergic toxins (e.g., MPP+, 6-OHDA) and upregulate neurotrophic factors (BDNF, GDNF).

Mechanism of Action: The Iron-HIF Axis

The primary driver of M30’s efficacy is its ability to induce a "pseudo-hypoxic" state without actual oxygen deprivation. By chelating the labile iron pool, M30 inhibits iron-dependent Prolyl Hydroxylases (PHDs). This prevents the ubiquitin-mediated degradation of Hypoxia-Inducible Factor-1


 (HIF-1

)
, allowing it to translocate to the nucleus and drive the transcription of survival genes.
Visualization: M30 Signaling Cascade

M30_Mechanism M30 M30 Dihydrochloride Iron Labile Iron Pool (Fe2+) M30->Iron Chelates PHD Prolyl Hydroxylase (PHD) M30->PHD Indirect Inhibition (via Iron sequestration) MAO MAO-A/B Inhibition M30->MAO Inhibits Iron->PHD Required Cofactor HIF1 HIF-1α (Stabilized) PHD->HIF1 Degrades (Normoxia) PHD->HIF1 Inhibition leads to Accumulation Nucleus Nuclear Translocation HIF1->Nucleus Genes Target Genes (BDNF, VEGF, EPO) Nucleus->Genes Transcription Survival Neuroprotection & Neurite Outgrowth Genes->Survival ROS Reduced ROS/Oxidative Stress MAO->ROS Prevents H2O2 formation ROS->Survival Reduced Apoptosis

Figure 1: The dual mechanism of M30 involving Iron Chelation-dependent HIF-1


 stabilization and MAO inhibition.[1][2]

Material Preparation & Handling[3][4][5][6][7]

Compound: M30 Dihydrochloride (M.W. ~287.18 g/mol ) Solubility: Highly soluble in water (due to HCl salt); soluble in DMSO.

Stock Solution Protocol
  • Solvent Choice: Use sterile ddH

    
    O  for the primary stock to avoid DMSO cytotoxicity in sensitive neuroblastoma cells. If DMSO is required for downstream applications, ensure final culture concentration is <0.1%.
    
  • Concentration: Prepare a 10 mM stock solution.

    • Calculation: Dissolve 2.87 mg of M30 in 1 mL of sterile water.

  • Storage: Aliquot into light-protective (amber) tubes. Store at -20°C (stable for 6 months). Avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: Cytotoxicity & Dose-Finding (MTT Assay)

Objective: Determine the non-toxic therapeutic window.

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates.
    
  • Incubation: Allow attachment for 24 hours in DMEM/F12 + 10% FBS.

  • Treatment: Aspirate media and add M30 in serum-reduced media (1% FBS) at increasing concentrations:

    • 0 (Vehicle), 0.1, 1, 5, 10, 50, 100

      
      M.
      
  • Duration: Incubate for 24 hours.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

Expected Result: M30 is generally non-toxic up to 50


M . The therapeutic neuroprotective window is typically 1–10 

M
.
Protocol B: Neuroprotection Against Oxidative Stress (MPP+ Model)

Objective: Assess M30's ability to rescue neurons from mitochondrial toxin MPP+.

Critical Step: M30 acts by upregulating defense proteins (BDNF, Antioxidants). Therefore, Pre-treatment is significantly more effective than co-treatment.

Workflow Visualization

Protocol_Workflow Step1 Seed SH-SY5Y (1x10^4 cells/well) Step2 Differentiation (Optional: RA 10µM, 5-7 days) Step1->Step2 Step3 M30 Pre-treatment (1 - 10 µM) Time: -24h to 0h Step1->Step3 Undifferentiated Model Step2->Step3 Step4 Toxin Exposure (MPP+ 1-2 mM) Time: 0h to 24h Step3->Step4 Step5 Analysis (MTT / LDH / Western) Step4->Step5

Figure 2: Experimental timeline emphasizing the necessity of M30 pre-treatment.

Detailed Steps:
  • Preparation: Seed cells as per Protocol A. (Optional: Differentiate with 10

    
    M Retinoic Acid for 5 days for a more mature dopaminergic phenotype).
    
  • M30 Pre-treatment: Remove media. Add fresh media containing 1

    
    M or 5 
    
    
    
    M M30
    .
    • Control Groups: Vehicle Only (Media), Toxin Only (MPP+).

  • Incubation: Incubate for 24 hours . This allows HIF-1

    
     stabilization and BDNF protein synthesis.
    
  • Toxin Challenge: Without washing, add MPP+ (1-methyl-4-phenylpyridinium) to a final concentration of 1 mM (titrate this for your specific batch of cells to achieve ~50% kill in controls).

  • Co-incubation: Incubate for an additional 24 hours .

  • Assay: Perform MTT or LDH release assay.

Data Analysis & Expected Outcomes

Quantitative Benchmarks

The following table summarizes expected viability data based on validated literature (e.g., Gal et al., 2005).

Treatment GroupConcentrationExpected Viability (%)Interpretation
Control Vehicle100%Baseline
M30 Only 1 - 10

M
95 - 110%Non-toxic; potential proliferation (mitogenic)
MPP+ Only 1 mM40 - 50%Significant mitochondrial toxicity
M30 + MPP+ 1

M + 1 mM
70 - 80% Significant Neuroprotection (

)
M30 + MPP+ 10

M + 1 mM
85 - 95% Near-complete rescue
Molecular Verification (Western Blot Targets)

To confirm the mechanism, lyse cells after the Pre-treatment phase (Step 3) and probe for:

  • HIF-1

    
    :  Expect ~3-5 fold increase (band at ~120 kDa).
    
  • BDNF: Expect upregulation of mature BDNF (~14 kDa).

  • Phospho-ERK1/2: M30 activates the MAPK pathway; expect increased phosphorylation.

Troubleshooting & Expert Tips

  • Iron Contamination: Since M30 is an iron chelator, ensure your culture media is not artificially supplemented with excess iron (beyond standard Transferrin in serum), as this will neutralize the drug before it enters the cell.

  • HIF-1

    
     Instability:  HIF-1
    
    
    
    degrades rapidly (minutes) in normoxia. If blotting for HIF-1
    
    
    , process samples immediately on ice or use a hypoxia chamber mimic. However, since M30 stabilizes it chemically, it is more robust than hypoxia-induced HIF.
  • Differentiation: Undifferentiated SH-SY5Y are mitotic. M30 has some anti-proliferative effects at high doses (>50

    
    M) in cancer cells. In differentiated (post-mitotic) cells, this is less of a concern, and the neurotrophic effects dominate.
    

References

  • Gal, S., et al. (2005). "Restoration of nigrostriatal dopamine neurons in post-MPTP-induced parkinsonism by a novel multifunctional brain-permeable iron chelator-monoamine oxidase inhibitor drug, M30." Neurobiology of Disease.

  • Avramovich-Tirosh, Y., et al. (2007). "Neurorescue activity, APP regulation and amyloid-beta peptide reduction by novel multi-functional brain permeable iron-chelating-antioxidants, M-30 and HLA-20." Current Alzheimer Research.

  • Mechlovich, D., et al. (2010). "The multifunctional iron chelator M30 protects against MPTP toxicity in the mice: Involvement of HIF-1alpha signaling pathway." Journal of Neurochemistry.

  • Youdim, M. B. (2018). "Multi target neuroprotective and neurorestorative drugs for Parkinson's and Alzheimer's diseases." Experimental Neurology.

Sources

Application Note: M30 Dihydrochloride for Inducing Neuroprotection Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Rationale

M30 dihydrochloride (M30) is a brain-permeable, multi-target neuroprotective agent designed by fusing the propargylamine moiety of rasagiline (a selective MAO-B inhibitor) with the antioxidant-iron chelator moiety of 8-hydroxyquinoline .

Unlike traditional antioxidants, M30 functions through a "pro-survival" genomic switch. By chelating intracellular iron, it inhibits the iron-dependent prolyl hydroxylases (PHDs) that normally degrade HIF-1


  (Hypoxia-Inducible Factor-1 alpha). This stabilization of HIF-1

—even under normoxic conditions—triggers the transcription of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), GDNF , and VEGF . Simultaneously, the propargylamine moiety inhibits Monoamine Oxidase (MAO) A and B, reducing oxidative stress from dopamine metabolism.

This guide details the protocols for solubilizing M30, executing a neuroprotection assay in dopaminergic cell models (SH-SY5Y), and validating the molecular mechanism via HIF-1


/BDNF signaling.

Compound Handling & Preparation[1][2][3][4][5][6][7]

Critical Note on Solubility: M30 is supplied as a dihydrochloride salt, which significantly enhances its water solubility compared to the free base.

Stock Solution Preparation[1][2][3][4][5]
  • Molecular Weight: ~350-400 g/mol (Check specific batch MW; M30 free base is 320.38, dihydrochloride is higher).

  • Solvent: Sterile distilled deionized water (ddH

    
    O) is preferred. DMSO is compatible but unnecessary for the salt form unless high concentrations (>50 mM) are required.
    
  • Stability: Light sensitive. Prepare in amber tubes.

ConcentrationSolventStorage TempShelf Life
10 mM (Stock) Sterile ddH

O
-20°C3 Months
1 mM (Working) Culture Media4°CUse immediately

Protocol:

  • Weigh M30 dihydrochloride powder.

  • Dissolve in sterile ddH

    
    O to achieve a 10 mM  stock concentration.
    
  • Vortex for 30 seconds. If particulate remains, sonicate for 5 minutes at room temperature.

  • Filter sterilize using a 0.22

    
    m PVDF syringe filter.
    
  • Aliquot into light-protected tubes (e.g., 50

    
    L aliquots) to avoid freeze-thaw cycles.
    
  • Store at -20°C.

Experimental Protocol: In Vitro Neuroprotection Assay

Model System: SH-SY5Y Human Neuroblastoma Cells.[1][2] Insult Agent: 6-Hydroxydopamine (6-OHDA) or Hydrogen Peroxide (H


O

).
Mechanistic Causality in Design

To demonstrate M30's neuroprotective capacity, we must distinguish between direct antioxidant effects (chemical scavenging) and signal transduction (HIF-1


 induction).
  • Pre-treatment (24h): Allows time for HIF-1

    
     accumulation and subsequent BDNF protein synthesis. This tests the neurorestorative  pathway.
    
  • Co-treatment: Tests direct chemical scavenging (less specific to M30's unique mechanism).

  • Recommendation: Use the 24h Pre-treatment protocol to validate the specific M30 mechanism.

Step-by-Step Workflow

Day 1: Cell Seeding

  • Dissociate SH-SY5Y cells and count viability (>95% required).

  • Seed cells in 96-well plates at a density of 1.5

    
     10
    
    
    
    cells/well
    in 100
    
    
    L DMEM/F12 + 10% FBS.
  • Incubate for 24 hours at 37°C, 5% CO

    
    .
    

Day 2: M30 Pre-treatment (Dose-Response)

  • Prepare fresh M30 working solutions in serum-reduced media (1% FBS) to minimize protein binding.

  • Dose Range: 0 (Vehicle), 0.1, 1, 5, 10, and 20

    
    M.
    
    • Note: Doses >50

      
      M may exhibit cytotoxicity; 1-10 
      
      
      
      M is the typical therapeutic window.
  • Aspirate old media and add 100

    
    L of M30-containing media.
    
  • Incubate for 24 hours .

Day 3: Toxin Challenge

  • Prepare 6-OHDA (stabilized with 0.02% ascorbic acid) or H

    
    O
    
    
    
    solution.
    • Target IC50: Determine the concentration of toxin that kills ~50% of cells (e.g., 50-100

      
      M 6-OHDA).
      
  • Do not wash cells. Add the toxin directly to the M30-containing wells (10

    
    L of 10X toxin stock) to maintain chelation pressure.
    
  • Incubate for 18-24 hours .

Day 4: Viability Readout (MTT Assay)

  • Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well.
    
  • Incubate for 3-4 hours at 37°C until purple formazan crystals form.

  • Carefully aspirate media (do not disturb crystals).

  • Solubilize crystals with 100

    
    L DMSO.
    
  • Measure absorbance at 570 nm (reference 630 nm).

Expected Results (Data Interpretation)[1][7]
Treatment GroupExpected Viability (%)Interpretation
Control (Vehicle) 100%Baseline health.
Toxin Only (6-OHDA) 40-50%Successful insult model.
M30 (1

M) + Toxin
60-70%Mild protection.
M30 (10

M) + Toxin
80-95% Significant neuroprotection via HIF/BDNF.
M30 (50

M) + Toxin
< 60%Potential toxicity or loss of specificity.

Protocol: Molecular Mechanism Validation (Western Blot)

To confirm M30 is working via the intended pathway, you must verify the upregulation of HIF-1


 and BDNF.

Critical Timing:

  • HIF-1

    
    :  Transient protein. Harvest cells 2-4 hours  after M30 treatment.
    
  • BDNF: Downstream product. Harvest cells 24 hours after M30 treatment.[2]

Protein Extraction
  • Seed SH-SY5Y cells in 6-well plates (1

    
     10
    
    
    
    cells/well).
  • Treat with M30 (10

    
    M) for the specified time.
    
  • HIF-1

    
     Lysis:  Use a Nuclear Extraction Kit or a high-salt RIPA buffer with protease inhibitors (PMSF is critical) to prevent rapid degradation.
    
  • BDNF Lysis: Standard RIPA buffer.

Western Blot Conditions
  • Load: 30-50

    
    g protein/lane.
    
  • Primary Antibodies:

    • Anti-HIF-1

      
       (1:1000).
      
    • Anti-BDNF (1:1000).

    • Anti-

      
      -Actin (Loading Control).
      
  • Result: M30 treated lanes should show a distinct band for HIF-1

    
     (approx 120 kDa) and increased mature BDNF (14 kDa) compared to control.
    

Visualizations

Mechanism of Action Pathway

The following diagram illustrates how M30's iron chelation activity inhibits PHDs, stabilizing HIF-1


 and driving neurotrophic gene expression.

M30_Mechanism M30 M30 Dihydrochloride Iron Intracellular Iron (Fe2+) M30->Iron Chelates PHD Prolyl Hydroxylases (PHDs) M30->PHD Inhibits (via Fe removal) MAO MAO-A / MAO-B M30->MAO Inhibits Iron->PHD Co-factor for HIF1a_Deg HIF-1α Degradation PHD->HIF1a_Deg Promotes HIF1a HIF-1α Stabilization PHD->HIF1a Inhibition leads to Nucleus Nuclear Translocation HIF1a->Nucleus Genes Target Genes (BDNF, GDNF, VEGF) Nucleus->Genes Transcription Survival Neuroprotection (Anti-Apoptosis) Genes->Survival Dopamine Dopamine Preservation MAO->Dopamine Increases Levels Dopamine->Survival

Caption: M30 dual-mechanism: Iron chelation inhibits PHDs to stabilize HIF-1


, while MAO inhibition preserves neurotransmitters.
Experimental Workflow Timeline

Workflow Step1 Day 1: Seeding SH-SY5Y Cells (1.5x10^4 / well) Step2 Day 2: Pre-treatment M30 (1 - 10 µM) 24h Incubation Step1->Step2 Step3 Day 3: Insult Add 6-OHDA or H2O2 (No Wash) Step2->Step3 Step4 Day 4: Readout MTT / LDH Assay Western Blot Step3->Step4

Caption: Four-day neuroprotection assay timeline ensuring HIF-1


 induction prior to toxic insult.

References

  • Youdim, M. B., et al. (2006). "M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease."[3][4] Journal of Neural Transmission.

  • Mechlovich, D., et al. (2010). "The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis."[5] Frontiers in Neuroscience.

  • Weinreb, O., et al. (2010). "Neuroprotective molecular mechanisms of component M30: a novel multimodal iron chelator and MAO inhibitor."[4] Annals of the New York Academy of Sciences.

  • Kupershmidt, L., et al. (2011). "The novel multi-target iron chelating-radical scavenging compound M30 possesses beneficial effects on cardiac functioning and protection against doxorubicin toxicity." Toxicology and Applied Pharmacology.

  • TargetMol. "MAO-IN-M30 dihydrochloride Product Sheet & Solubility Data."

Sources

Unlocking New Research Avenues: Click Chemistry Applications of M 30 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Neuroprotective Agent and a Powerful Ligation Chemistry

In the landscape of neurodegenerative disease research, M 30 dihydrochloride has emerged as a compound of significant interest. It is a multi-target, brain-permeable monoamine oxidase (MAO) inhibitor with potent iron-chelating and free radical scavenging properties, demonstrating considerable neuroprotective effects in models of Parkinson's disease.[1] Concurrently, the field of chemical biology has been revolutionized by the advent of "click chemistry," a suite of powerful, specific, and high-yielding reactions for covalently linking molecular entities.[2][3] The most prominent of these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a robust method for creating stable triazole linkages under mild, biocompatible conditions.[2][4]

This application note details the untapped potential of this compound as a versatile building block in click chemistry applications. We will explore how the inherent chemical structure of this compound lends itself to these conjugation strategies and provide detailed protocols for its use in generating novel molecular probes and targeted therapeutic candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of M 30 for advanced studies in neurobiology and beyond.

The "Clickable" Nature of this compound

The utility of this compound in click chemistry stems from a key structural feature: the propargylamine moiety. This functional group contains a terminal alkyne, which is one of the requisite partners for the CuAAC reaction.[5] This "built-in" click handle obviates the need for complex synthetic modifications to render the molecule active in click conjugations, making it an accessible and powerful tool for a wide range of applications.

Below is a table summarizing the key properties of this compound:

PropertyValueSource
Molecular Formula C₁₄H₁₆Cl₂N₂O[6]
Molecular Weight 299.2 g/mol [1][6]
Primary Mechanism of Action Non-selective MAO-A and MAO-B inhibitor, iron chelator, free radical scavenger[1]
Key Structural Feature for Click Chemistry Propargylamine (contains a terminal alkyne)[1][5]
Solubility Soluble in aqueous solutionsInferred from dihydrochloride salt form
Bioavailability Orally active and blood-brain barrier permeable[1]

Visualizing the Click Chemistry Workflow with this compound

The general workflow for a click chemistry application with this compound is depicted below. This process involves the reaction of the alkyne-containing M 30 with an azide-functionalized molecule of interest in the presence of a copper(I) catalyst to form a stable triazole conjugate.

M30_Click_Workflow M30 This compound (with terminal alkyne) Reaction CuAAC Click Reaction (in suitable solvent) M30->Reaction Azide Azide-Functionalized Molecule (e.g., Fluorophore, Biotin, Targeting Ligand) Azide->Reaction Catalyst Copper(I) Catalyst (e.g., CuSO₄ + Sodium Ascorbate) Catalyst->Reaction Conjugate M 30-Triazole Conjugate Reaction->Conjugate Purification Purification (e.g., Chromatography) Conjugate->Purification Analysis Characterization (e.g., NMR, Mass Spectrometry) Purification->Analysis Application Downstream Application (e.g., Imaging, Affinity Pulldown, Targeted Delivery) Analysis->Application

Caption: General workflow for M 30 click chemistry conjugation.

Detailed Protocols for this compound Click Chemistry

The following protocols provide a starting point for the click conjugation of this compound to an azide-containing molecule. Optimization of reaction conditions may be necessary depending on the specific azide used.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of this compound with an azide-functionalized molecule.

Materials:

  • This compound

  • Azide-functionalized molecule of interest (e.g., fluorescent dye azide, biotin azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended for biological applications)

  • Solvent: e.g., Dimethyl sulfoxide (DMSO), t-butanol/water mixture

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vial

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.

    • Prepare a 100 mM stock solution of copper(II) sulfate pentahydrate in deionized water.[7]

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • (Optional) Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a reaction vial, add the this compound stock solution (e.g., 100 µL, 1 µmol).

    • Add the azide-functionalized molecule stock solution (e.g., 120 µL, 1.2 µmol, 1.2 equivalents).

    • Add the chosen solvent to reach the desired final reaction volume (e.g., to a total volume of 800 µL). A common solvent system is a mixture of t-butanol and water (e.g., 1:1 v/v).

    • (Optional) If using TBTA, add 10 µL of the 10 mM stock solution (0.1 µmol, 0.1 equivalents).

    • Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the copper(I) catalyst.

  • Initiation of the Reaction:

    • Add the copper(II) sulfate stock solution (e.g., 10 µL, 0.1 µmol, 0.1 equivalents).

    • Add the freshly prepared sodium ascorbate stock solution (e.g., 20 µL, 20 µmol, 20 equivalents). The solution may turn a pale yellow/green color, indicating the reduction of Cu(II) to Cu(I).

  • Reaction and Monitoring:

    • Seal the reaction vial and stir at room temperature.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up and Purification:

    • Once the reaction is complete, the crude product can be purified. For small molecule conjugates, purification can often be achieved by column chromatography on silica gel.[9] The choice of eluent will depend on the polarity of the product.

    • Alternatively, for larger bioconjugates, precipitation or size-exclusion chromatography may be appropriate.

Protocol 2: Bioconjugation of M 30 to an Azide-Modified Peptide

This protocol is adapted for the conjugation of M 30 to a peptide that has been synthetically modified to contain an azide group.

Materials:

  • This compound

  • Azide-modified peptide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (a water-soluble ligand, recommended for bioconjugations)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Dissolve the azide-modified peptide in PBS to a concentration of 1-5 mg/mL.

    • Prepare a 100 mM stock solution of copper(II) sulfate pentahydrate in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.[7]

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified peptide solution with the this compound stock solution (use a 5-10 fold molar excess of M 30).

    • Prepare the catalyst premix: in a separate tube, mix the copper(II) sulfate and THPTA stock solutions in a 1:2 molar ratio.[7] Let it stand for a few minutes.

    • Add the catalyst premix to the peptide/M 30 solution. The final copper concentration should be in the range of 50-200 µM.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours.

    • The reaction can be monitored by LC-MS or SDS-PAGE if the peptide is large enough to show a mobility shift.

  • Purification:

    • The M 30-peptide conjugate can be purified from excess small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Characterization of M 30-Triazole Conjugates

The successful formation of the M 30-triazole conjugate should be confirmed by appropriate analytical techniques.

TechniqueExpected Outcome
¹H NMR Spectroscopy Appearance of a characteristic singlet peak for the triazole proton, typically in the range of δ 7.5-8.5 ppm.[10] Disappearance of the terminal alkyne proton of M 30.
Mass Spectrometry (e.g., ESI-MS) Observation of a molecular ion peak corresponding to the calculated mass of the M 30-triazole conjugate.
FT-IR Spectroscopy Disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the terminal alkyne C-H stretch (around 3300 cm⁻¹) of the starting materials.

Potential Applications of M 30-Click Conjugates

The ability to easily conjugate M 30 to a variety of molecules opens up numerous possibilities for advanced research in neurodegenerative diseases and other fields.

Probing Target Engagement and Distribution

By clicking M 30 to a fluorescent dye, researchers can create a powerful tool for imaging the distribution of the drug in cells and tissues. This can help to visualize its accumulation in specific organelles or cell types, providing insights into its mechanism of action. A similar strategy was employed to monitor the related MAO inhibitor, rasagiline, in pharmacokinetic studies using a dansyl azide tag.[3]

Identifying Binding Partners

Conjugating M 30 to a biotin tag allows for the creation of an affinity-based probe. This probe can be used in pull-down experiments with cell lysates to identify the proteins and other biomolecules that interact with M 30. The resulting complexes can then be analyzed by mass spectrometry to uncover novel targets and pathways affected by the drug.

Targeted Drug Delivery

Click chemistry can be used to attach M 30 to targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors.[11] This strategy could be employed to enhance the delivery of M 30 to specific neuronal populations or to target the drug to other cell types for different therapeutic applications.

Visualizing a Targeted Drug Delivery Strategy

The following diagram illustrates the concept of using click chemistry to create a targeted M 30 therapeutic.

M30_Targeted_Delivery cluster_conjugate M 30-Targeting Ligand Conjugate cluster_cell Target Cell M30 M 30 Triazole Triazole Linker M30->Triazole Ligand Targeting Ligand (e.g., Antibody, Peptide) Triazole->Ligand Receptor Cell Surface Receptor Ligand->Receptor Specific Binding Cell Neuron or other target cell Receptor->Cell Internalization

Caption: Targeted delivery of M 30 via a click-linked ligand.

Conclusion and Future Perspectives

This compound is not only a promising neuroprotective agent but also a readily "clickable" molecule that can be seamlessly integrated into a wide range of chemical biology workflows. The protocols and applications outlined in this note provide a foundation for researchers to explore new avenues of investigation, from fundamental studies of the drug's mechanism of action to the development of novel, targeted therapeutics. The simplicity and robustness of click chemistry, combined with the potent biological activity of M 30, create a powerful synergy that is poised to accelerate discovery in the field of neurodegenerative disease and beyond.

References

  • This compound. MySkinRecipes. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Omega. [Link]

  • Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Inorganics. [Link]

  • Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. [Link]

  • "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Spectral characterization of the orthogonal click chemistry approach... ResearchGate. [Link]

Sources

Application Note: M 30 Dihydrochloride for Studying HIF-1α Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

M 30 dihydrochloride is a brain-permeable, multi-target iron chelator and monoamine oxidase (MAO) inhibitor designed for neurodegenerative research (Alzheimer’s, Parkinson’s, ALS). Unlike traditional hypoxia mimetics (e.g., Cobalt Chloride, Desferrioxamine) that often carry significant cellular toxicity, M 30 offers a unique dual-mechanism: it provides neuroprotection via MAO inhibition while simultaneously stabilizing HIF-1α through iron chelation.

The Mechanistic Pathway

Under normoxic conditions, HIF-1α is rapidly degraded. The enzyme Prolyl Hydroxylase (PHD) hydroxylates HIF-1α at specific proline residues (Pro402/Pro564). This reaction requires oxygen and Iron (Fe²⁺) as a cofactor.[1] Hydroxylated HIF-1α is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to proteasomal degradation.[2]

M 30 Action: M 30 chelates the labile iron pool required by PHDs. By sequestering Fe²⁺, M 30 inhibits PHD enzymatic activity, preventing HIF-1α hydroxylation. This stabilizes the HIF-1α protein, allowing it to accumulate, translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) to drive the transcription of neuroprotective and glycolytic genes (e.g., VEGF, EPO, GLUT1).[3]

M30_Mechanism M30 This compound Iron Labile Iron Pool (Fe2+) M30->Iron Chelates PHD Prolyl Hydroxylase (PHD) M30->PHD Inhibits Activity Iron->PHD Required Cofactor HIF_OH HIF-1α-OH (Hydroxylated) PHD->HIF_OH Hydroxylates Normoxia HIF_Stabilized HIF-1α (Stabilized) PHD->HIF_Stabilized Inhibition leads to HIF_Normoxia HIF-1α (Unstable) HIF_Normoxia->HIF_OH VHL VHL Complex (Ubiquitination) HIF_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome Nucleus Nucleus Translocation HIF_Stabilized->Nucleus Genes Target Genes (VEGF, EPO, GLUT1) Nucleus->Genes Transcription

Figure 1: Mechanism of M 30-mediated HIF-1α stabilization via iron chelation and PHD inhibition.

Material Preparation

M 30 is supplied as a dihydrochloride salt, which significantly improves its water solubility compared to the free base. However, for precise in vitro stock solutions, DMSO is often recommended to ensure long-term stability.

Solubility & Storage Table
SolventMax SolubilityStock Conc.StorageStability
Water ~10-20 mg/mL10 mM-20°C1 month (aliquoted)
DMSO ~50 mg/mL50 mM-80°C6 months (aliquoted)
PBS < 1 mg/mLN/AFreshUnstable (precipitates)

Critical Note: Do not dissolve M 30 directly in PBS or culture media for stock preparation. The phosphate ions can interfere with solubility at high concentrations. Dissolve in water or DMSO first, then dilute.

Reconstitution Protocol
  • Calculate Mass: To prepare a 10 mM stock (MW ≈ 365.25 g/mol ), dissolve 3.65 mg of this compound in 1 mL of sterile ddH₂O or DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If using water, the solution should be clear and slightly yellow.

  • Sterilization: If using water, filter through a 0.22 µm PVDF syringe filter. (DMSO is self-sterilizing).

  • Aliquoting: Aliquot into light-protective (amber) tubes (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

In Vitro Protocol: HIF-1α Stabilization

This protocol is optimized for neuroblastoma (SH-SY5Y) and PC12 cells but is applicable to most mammalian cell lines.

Experimental Design
  • Control: Vehicle only (0.1% DMSO or Water).

  • Positive Control: Deferoxamine (DFO) at 100 µM or CoCl₂ at 100 µM.

  • M 30 Treatment Groups: 1 µM, 5 µM, 10 µM, 20 µM.

  • Time Points: 4 hours (early stabilization), 8 hours, 24 hours (gene expression).

Step-by-Step Procedure
  • Seeding: Plate cells in 6-well plates at a density of 3 x 10⁵ cells/well. Allow to adhere overnight (approx. 70-80% confluency).

  • Preparation of Working Solutions:

    • Thaw the 10 mM M 30 stock.

    • Dilute the stock into fresh, pre-warmed culture media (e.g., DMEM + 10% FBS).

    • Example: For 10 µM final conc, add 1 µL of 10 mM stock to 1 mL media.

  • Treatment:

    • Aspirate old media.

    • Add 2 mL of M 30-containing media to respective wells.

    • Incubate at 37°C in a standard CO₂ incubator (Normoxia).

  • Harvesting for Western Blot (Protein):

    • Crucial Step: HIF-1α is degraded within minutes of cell lysis if not handled correctly. Work on ice.

    • Wash cells once with ice-cold PBS.

    • Lyse directly in RIPA buffer supplemented with Protease Inhibitors (e.g., PMSF, Aprotinin) and 1 mM Sodium Orthovanadate .

    • Optional: For clearer bands, use a Nuclear Extraction Kit, as HIF-1α accumulates in the nucleus.

  • Harvesting for qPCR (RNA):

    • Aspirate media and lyse cells directly with TRIzol reagent or RNA lysis buffer.

In Vivo Protocol: Neuroprotection Studies[5]

M 30 is orally active and crosses the blood-brain barrier (BBB). This protocol outlines a chronic dosing regimen for neuroprotection (e.g., in Alzheimer's APP/PS1 or Parkinson's MPTP models).

Dosing Parameters
  • Species: Mice (C57BL/6 or Transgenic).

  • Dose Range: 1 – 5 mg/kg body weight.[4]

  • Route: Oral Gavage (p.o.) is preferred to mimic clinical application.

  • Frequency: 3-4 times per week (e.g., Mon, Wed, Fri).

  • Duration: 4 weeks to 6 months (depending on disease model).

Preparation for Oral Gavage
  • Vehicle: Distilled water or 0.9% Saline. (M 30 HCl is water-soluble).

  • Formulation:

    • Calculate total volume needed (e.g., 10 mL).

    • For a 5 mg/kg dose in a 25g mouse (0.125 mg per mouse), administered in 100 µL volume:

    • Concentration required = 1.25 mg/mL.

    • Dissolve 12.5 mg M 30 in 10 mL Vehicle.

  • Administration: Administer using a flexible gavage needle.

Workflow Diagram

InVivo_Workflow Start Acclimatization (1 Week) Grouping Randomization (Vehicle vs M30) Start->Grouping Treatment Chronic Dosing 1-5 mg/kg, p.o. 3x/Week Grouping->Treatment Behavior Behavioral Testing (Morris Water Maze/Rotarod) Treatment->Behavior Sacrifice Sacrifice & Tissue Collection (Cortex/Hippocampus) Behavior->Sacrifice Analysis Analysis: Western (HIF-1α) qPCR (VEGF, BDNF) Sacrifice->Analysis

Figure 2: Experimental workflow for chronic in vivo assessment of M 30 neuroprotective effects.[5]

Downstream Analysis & Expected Results

A. Western Blotting (HIF-1α)[1]
  • Target: HIF-1α (~120 kDa). Note that it often runs higher (~130-140 kDa) due to post-translational modifications.

  • Positive Control: Lysates from cells treated with 100 µM CoCl₂.

  • Expected Result: A dose-dependent increase in HIF-1α band intensity in M 30 treated samples compared to vehicle.

  • Antibody Note: Use a validated anti-HIF-1α antibody (e.g., Clone H1alpha67).

B. qPCR (Target Genes)

Assess the functional transcriptional activity of stabilized HIF-1α.

GeneFunctionPrimer (Human) ForwardPrimer (Human) Reverse
VEGF-A Angiogenesis5'-AGGGCAGAATCATCACGAAGT-3'5'-AGGGTCTCGATTGGATGGCA-3'
GLUT1 Glucose Transport5'-ATTGGCTCCTTCTCTGTGG-3'5'-TGGTTGTAGAGAGCTCCA-3'
EPO Erythropoiesis5'-TCCAGACACCACTGGGTG-3'5'-TTGGCAGCAGGATACACAA-3'
LDHA Glycolysis5'-ATGGCAACTCTAAAGGATCAGC-3'5'-CCAACCCCAACAACTGTAATCT-3'
C. Functional Assays
  • Cell Viability: MTT or CellTiter-Glo assay to confirm neuroprotection against oxidative stress (e.g., H₂O₂ insult). M 30 should shift the IC50 of the toxin.

  • Iron Chelation: Calcein-AM quenching assay. M 30 treatment should restore fluorescence in iron-overloaded cells.

References

  • Avramovich-Tirosh, Y., et al. (2007). "Neurorescue activity, APP regulation and amyloid-β peptide reduction by novel multi-functional brain permeable iron chelating-antioxidants, M-30 and HLA-20." Current Alzheimer Research, 4(4), 403-411. Link

  • Mechlovich, D., et al. (2010). "The novel multi-target iron chelator, M30 modulates HIF-1α-related glycolytic genes and insulin signaling pathway in the frontal cortex of APP/PS1 Alzheimer's disease mice." Current Alzheimer Research, 7(6), 531-547. Link

  • Kupershmidt, L., et al. (2011). "The novel multi-target iron chelator M30 protects against MPTP-associated dopamine neurotoxicity in mice." Neurochemistry International, 58(8), 877-884. Link

  • Siddiq, A., et al. (2005). "Hypoxia-inducible factor prolyl 4-hydroxylase inhibition: a target for neuroprotection in the central nervous system." Trends in Pharmacological Sciences, 26(3), 159-165. Link

  • Weinreb, O., et al. (2010). "Neuroprotective molecular mechanisms of -propargyl monoamine oxidase inhibitors M30 and ladostigil." Annals of the New York Academy of Sciences, 1211(1), 114-122. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing M30 Dihydrochloride for Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist (Neuropharmacology Division) Ticket ID: M30-OPT-2024

Introduction: Understanding Your Compound

Welcome to the Technical Support Center. You are working with M30 Dihydrochloride (often referred to simply as M30), a multitarget iron chelator and monoamine oxidase (MAO) inhibitor.

Crucial Distinction: Ensure you are working with the drug candidate M30 (Varimoda derivative), not the M30 Cytodeath antibody (Cytokeratin 18 fragment).

M30 is a "dirty" drug in the best possible sense—it hits multiple targets to exert neuroprotection. It fuses the propargyl amine moiety of rasagiline (MAO-B inhibitor) with the antioxidant-iron chelator moiety of 8-hydroxyquinoline . This dual action means your concentration window is critical:

  • Too Low: Fails to induce the HIF-1α survival pathway.

  • Too High: Causes excessive iron chelation, leading to mitochondrial crash and cell death.

Module 1: Preparation & Stability (The Foundation)

Q: My M30 stock solution turned slightly yellow/brown. Is it still good? A: Color change often indicates oxidation. M30 is sensitive to light and oxidation due to the hydroxyquinoline ring.

Standard Operating Procedure (SOP) for Stock Preparation:

  • Solvent Choice: While M30 is a dihydrochloride salt and theoretically water-soluble, we strongly recommend DMSO (Dimethyl sulfoxide) for the primary stock to ensure long-term stability and sterility.

  • Concentration: Prepare a 10 mM or 50 mM stock solution.

  • Storage: Aliquot immediately into light-protective (amber) tubes. Store at -20°C . Avoid freeze-thaw cycles (max 3 cycles).

  • Working Solution: Dilute the DMSO stock into culture media (e.g., DMEM/F12) immediately before use. Keep the final DMSO concentration <0.1% to avoid solvent toxicity.[1]

Visual Workflow: Stock to Assay

M30_Workflow Powder M30 Powder (Store 4°C, Dark) Stock Master Stock (DMSO, 50mM) -20°C Powder->Stock Dissolve Dilution Intermediate Dilution (PBS/Media) 100x Final Conc. Stock->Dilution Dilute 1:500 Assay Cell Treatment (Final DMSO <0.1%) Dilution->Assay Add to Wells

Caption: Step-by-step dilution workflow minimizing DMSO toxicity while maintaining compound stability.

Module 2: Dose-Response Optimization

Q: I am seeing toxicity at 50 µM in SH-SY5Y cells. Is this normal? A: Yes. M30 exhibits a biphasic hormetic response . At high concentrations (>30-50 µM), the iron chelation becomes too aggressive, depriving the mitochondria of iron necessary for the Electron Transport Chain (Complex I-IV), paradoxically causing oxidative stress.

Recommended Titration Protocol:

Cell TypeAssay DurationStarting RangeOptimal "Sweet Spot"Toxicity Threshold
SH-SY5Y (Undifferentiated)24-48 hrs0.1 – 50 µM1 – 10 µM > 30 µM
PC12 (Pheochromocytoma)24 hrs0.5 – 50 µM5 – 10 µM > 50 µM
Primary Cortical Neurons 24-72 hrs0.01 – 10 µM0.1 – 1 µM > 10 µM

Experimental Design for Optimization:

  • Plate Format: 96-well plate.

  • Controls:

    • Negative Control: Media + 0.1% DMSO (Vehicle).

    • Positive Toxicity Control: 100 µM M30 (to verify detection limits).

  • Dose Steps: 0.1, 0.5, 1, 5, 10, 25, 50 µM.

  • Readout: Use MTT or Alamar Blue for metabolic activity. Note: Do not use LDH release alone, as M30 can affect membrane integrity differently than metabolic rate.

Module 3: Mechanism Verification (The "Why")

Q: The cells survived the toxin (MPP+ or 6-OHDA), but how do I prove it was M30's specific mechanism? A: You must validate the HIF-1α -> BDNF axis . M30 inhibits prolyl-4-hydroxylase (PHD), preventing the degradation of HIF-1α. This mimics hypoxia and drives neurotrophic factor production.[2][3][4]

Key Signaling Pathway Visualization:

M30_Mechanism M30 M30 Dihydrochloride Iron Iron Chelation (Active Site) M30->Iron Chelates Fe MAO MAO-A/B Inhibition M30->MAO Propargyl moiety PHD Inhibition of Prolyl Hydroxylase (PHD) Iron->PHD Depletes cofactor ROS Reduced ROS/Oxidative Stress MAO->ROS Prevents H2O2 byproduct HIF HIF-1α Stabilization PHD->HIF Prevents degradation Genes Target Genes: BDNF, VEGF, EPO, Enolase-1 HIF->Genes Translocation to Nucleus Survival NEUROPROTECTION ROS->Survival Genes->Survival

Caption: M30 dual-pathway mechanism: Iron chelation drives HIF-1α stabilization, while MAO inhibition reduces oxidative load.

Biomarker Checklist:

  • Western Blot: Check for HIF-1α protein levels (nuclear fraction) at 4-6 hours post-treatment. It degrades fast; 24 hours might be too late.

  • qPCR: Check for BDNF , VEGF , and EPO mRNA upregulation at 12-24 hours.

  • Phosphorylation: Look for increased p-AKT and p-GSK3β (Ser9) .[3][4]

Module 4: Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Neuroprotection observed Pre-treatment time too short.M30 requires time to upregulate BDNF/antioxidants. Pre-treat for 12-24 hours before adding the toxin (MPP+/Aβ).
High variability between wells Precipitation of compound.Ensure the stock was fully dissolved in DMSO. Sonicate the stock for 10s if necessary. Do not add aqueous M30 directly to cold media.
Unexpected cell death in controls Iron starvation.If using serum-free media, the baseline iron might be too low. M30 will chelate what little iron exists. Supplement with physiological iron or reduce M30 concentration.
Western Blot for HIF-1α is blank Wrong timepoint or lysis.HIF-1α is rapidly degraded under normoxia. Harvest cells 4-6 hours after M30 treatment. Use a nuclear extraction kit, not whole cell lysate.
References
  • Youdim, M. B., et al. (2005). "The essentiality of iron chelation in neuroprotection: a novel multimodal drug, M30." Trends in Pharmacological Sciences.

  • Avramovich-Tirosh, Y., et al. (2010). "Up-regulation of hypoxia-inducible factor (HIF)-1alpha and HIF-target genes in cortical neurons by the novel multifunctional iron chelator anti-Alzheimer drug, M30." Current Alzheimer Research.

  • Weinreb, O., et al. (2010). "Neuroprotective molecular mechanisms of -N-propargyl-8-hydroxyquinolin-5-yl-methylamine (M30)." Annals of the New York Academy of Sciences.

  • Kupershmidt, L., et al. (2011). "The novel multi-target iron chelating-radical scavenging compound M30 possesses beneficial effects on cardiac functioning and oxidative stress in the post-infarction rat heart." European Journal of Pharmacology.

Sources

Technical Support Center: A Guide to Preventing Precipitation of M 30 Dihydrochloride in Experimental Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for M 30 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during in-vitro experiments: the precipitation of this compound upon its introduction into physiological or cell culture media. By understanding the underlying chemical principles and following best practices, you can ensure the accurate and effective use of this compound in your research.

Section 1: The Core Issue - Understanding this compound Precipitation

Q1: I added this compound to my cell culture medium, and it immediately turned cloudy. Why is this happening?

This is the most frequently encountered issue, and its cause lies in the fundamental chemistry of the compound and the properties of standard experimental media.

The Causality Behind the Precipitation:

M 30 is supplied as a dihydrochloride salt (C₁₄H₁₆Cl₂N₂O) to enhance its aqueous solubility.[1][2] In this salt form, two basic nitrogen atoms in the M 30 molecule are protonated by hydrogen chloride, rendering the molecule positively charged and readily soluble in water or acidic solutions.[3][4]

However, most cell culture and physiological buffers are maintained at a neutral or slightly alkaline pH, typically between 7.2 and 7.4.[5] When you introduce the acidic this compound solution into this high-pH buffered environment, a rapid acid-base neutralization reaction occurs. The buffer system removes the protons from the M 30 molecule, converting it back to its free base form . This free base is significantly less polar and, therefore, much less soluble in aqueous solutions, causing it to precipitate out.[6]

Several secondary factors can exacerbate this primary issue:

  • Solvent Shock: If you are using a concentrated stock solution in an organic solvent like DMSO, adding it rapidly to the aqueous medium causes a drastic change in solvent polarity. This "shock" can cause the compound to crash out of solution before it has a chance to disperse.[5]

  • High Final Concentration: Every compound has a maximum solubility limit in a given solution.[7] Attempting to create a final concentration that exceeds this limit will inevitably lead to precipitation.

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, proteins (from serum). Components like phosphate and carbonate ions can interact with the compound to form insoluble complexes.[8][9]

Section 2: Proactive Solubilization - A Validated Protocol

Q2: What is the definitive, step-by-step method for preparing and using this compound to guarantee a clear solution?

Following a systematic protocol that respects the compound's chemical properties is crucial for success. This method is designed to mitigate the risks of pH shock, solvent shock, and oversaturation.

Experimental Protocol: Preparation and Use of this compound

Objective: To achieve a clear, precipitate-free working solution of this compound in cell culture media.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Preparation of a High-Concentration Primary Stock Solution:

    • Calculate the mass of this compound (MW: 299.2 g/mol ) required to prepare a 10 mM stock solution in DMSO.[1][2] Note: While M 30 has some solubility in water (11.2 mg/mL) and 0.1N HCl (18.4 mg/mL), DMSO is often preferred for its ability to create highly concentrated stocks, minimizing the volume of solvent added to the final culture.[3]

    • Aseptically add the calculated mass of M 30 powder to a sterile tube.

    • Add the required volume of anhydrous DMSO.

    • Vortex thoroughly until all powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary, but ensure the solution returns to room temperature before proceeding.[2] This is your 10 mM Primary Stock . Store this stock at -20°C or -80°C as recommended by the supplier.

  • Creation of an Intermediate Aqueous Dilution (Critical Step):

    • This step is vital to prevent solvent shock.

    • Prepare a 10-fold intermediate dilution by pipetting 1 part of your 10 mM Primary Stock into 9 parts of pre-warmed (37°C) cell culture medium.

    • For example, add 10 µL of 10 mM stock to 90 µL of media to create a 1 mM Intermediate Solution . Mix immediately and thoroughly by gentle vortexing or flicking the tube.

  • Final Dilution into Bulk Media:

    • Ensure your bulk cell culture medium is pre-warmed to 37°C. This is important as temperature can affect solubility.[10]

    • While gently swirling or vortexing the bulk medium, add your 1 mM Intermediate Solution dropwise to achieve the desired final concentration. The continuous agitation is crucial for rapid dispersal of the compound, preventing localized high concentrations that can lead to precipitation.

    • For example, to make a 10 µM final solution in 10 mL of media, add 100 µL of the 1 mM Intermediate Solution to the 10 mL of pre-warmed, swirling media.

  • Final Inspection:

    • After addition, cap the vessel and swirl gently. Visually inspect the medium against a light source to ensure it is clear and free of any precipitate or cloudiness before applying it to your cells.

Recommended Solubilization and Dilution Workflow

Protocol A Step 1: Prepare Concentrated Stock (e.g., 10 mM in DMSO) B Step 2: Intermediate Dilution (Dilute 1:10 in pre-warmed media to 1 mM) A->B Prevents solvent shock D Step 4: Final Dilution (Add intermediate dropwise to final media while vortexing/swirling) B->D Achieves final concentration C Step 3: Pre-warm Final Media Volume (to 37°C) C->D E Step 5: Visual Inspection (Confirm absence of precipitate before use) D->E

Caption: A validated workflow for preparing this compound solutions.

Section 3: Troubleshooting Guide & FAQs

Q3: My solution became cloudy after being in the 37°C incubator for a few hours. What happened?

This indicates a delayed precipitation event. The likely causes are:

  • Thermodynamic Instability: The initially clear solution may have been a thermodynamically unstable supersaturated solution. Over time and with the stable energy provided by the incubator, the compound slowly precipitates out to reach its true equilibrium solubility.

  • Interaction with Cellular Byproducts: As cells metabolize, they can slightly alter the pH of the medium.[5] This pH shift, though small, might be enough to further decrease the solubility of M 30.

  • Compound Instability: While less common, some compounds can degrade at 37°C over extended periods, and the degradation products may be insoluble.

Solution: Re-evaluate your final working concentration. It may be too high for long-term stability in your specific media. Consider performing a dose-response experiment at lower concentrations.

Q4: Can I just sonicate or heat my final media to redissolve the precipitate?

This is strongly discouraged . Heating or sonicating complex cell culture media can degrade essential components like vitamins, amino acids, and growth factors (especially if serum is present), which will negatively impact your experimental results. These methods should only be used, if necessary, for preparing the initial concentrated stock in a simple solvent like DMSO.

Q5: Does the presence of serum (e.g., FBS) make precipitation better or worse?

The effect can be complex. On one hand, proteins in serum like albumin can sometimes bind to small molecules and help keep them in solution. On the other hand, some compounds may interact with serum proteins in a way that leads to the formation of insoluble complexes.[5] If you suspect an interaction, it is advisable to test the compound's solubility in both serum-free and serum-containing media to determine the impact.

Section 4: Data Summary and Troubleshooting Logic

Table 1: Solubility Profile of this compound
SolventConcentrationReferenceNotes
Water11.2 mg/mL (~37.4 mM)[3]Forms an acidic solution.
0.1N HCl18.4 mg/mL (~61.5 mM)[3]Highly soluble due to low pH.
Methanol30 mg/mL (~100.3 mM)[3]Organic solvent, not for direct cell use.
DMSO≥1.8 mg/mL (~6.0 mM)[2]A conservative value. Heating and sonication are recommended to aid dissolution.[2] Another source reports ≥21 mg/mL.[11]

Troubleshooting Precipitation: A Logical Workflow

Troubleshooting cluster_imm Immediate Precipitation cluster_del Delayed Precipitation start Precipitation Observed in Media q1 When did it occur? start->q1 imm Immediately Upon Adding Stock q1->imm Immediate del After Incubation (Hours/Days) q1->del Delayed sol_imm Likely Cause: - pH/Solvent Shock - Exceeded Solubility Limit imm->sol_imm rec_imm Solution: 1. Ensure media is pre-warmed. 2. Add stock slowly to swirling media. 3. Use the intermediate dilution step. 4. Lower the final concentration. sol_imm->rec_imm sol_del Likely Cause: - Supersaturated Solution - Interaction with Media Components - pH Shift from Cell Metabolism del->sol_del rec_del Solution: 1. Reduce the final working concentration. 2. Test in serum-free vs. serum media. 3. Consider changing media less frequently   or using media with a stronger buffer. sol_del->rec_del

Caption: A decision tree for troubleshooting this compound precipitation.

References

  • This compound. MySkinRecipes. [Link]

  • Analysis of the Causes of Precipitation in Cell Culture Flasks. Luoyang FuDau Biotechnology Co., Ltd. [Link]

  • Factors Affecting Solubility. JoVE. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Solubility vs Dissolution in Physiological Bicarbonate Buffer. National Center for Biotechnology Information (PMC). [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). [Link]

  • Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs. ResearchGate. [Link]

  • How to avoid buffer precipitation in saline culture media? ResearchGate. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Solubility vs Dissolution in Physiological Bicarbonate Buffer. PubMed. [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. Simulations Plus. [Link]

  • 17.5: Factors that Affect Solubility. Chemistry LibreTexts. [Link]

  • Hydrochloric acid. Wikipedia. [Link]

  • Quinine. Wikipedia. [Link]

  • Effect of buffer capacity on dissolution and supersaturation profiles of pioglitazone hydrochloride. ResearchGate. [Link]

  • Putrescine. Wikipedia. [Link]

  • Factors Affecting Drug Solubility. Scribd. [Link]

  • Hydrogen chloride. Wikipedia. [Link]

  • Construction of Multifunctional Fe3O4@MSN@PDA-HA-FA Nanocarriers and Research on Synergistic Tumor Therapy. MDPI. [Link]

  • Morphine. Wikipedia. [Link]

Sources

Technical Support Center: M30 Dihydrochloride Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: M30 Dihydrochloride (Multitarget Neuroprotective Agent) Document Type: Technical Guide & Troubleshooting Manual Version: 2.0 (Current) Audience: Drug Discovery Researchers, Neuropharmacologists

Core Product Identity & Critical Distinction

⚠️ STOP & READ: Are you using the Compound or the Antibody?

Before proceeding, verify your experimental intent. "M30" is a homonym in the life sciences:

If you have... You are working with... Purpose
M30 Dihydrochloride A small molecule drug (8-hydroxyquinoline derivative).This Guide. Testing its toxicity or neuroprotective efficacy.
M30 Antibody / ELISA An antibody detecting caspase-cleaved Cytokeratin 18.Wrong Guide. Used to measure apoptosis in epithelial cells.

Product Profile:

  • Chemical Name: 5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinoline dihydrochloride.

  • Mechanism: Brain-permeable iron chelator and MAO-A/B inhibitor.[1]

  • Primary Application: Neuroprotection studies (Alzheimer’s, Parkinson’s models).

  • Key Characteristic: The "Double-Edged Sword" — Neuroprotective at low doses (nM), cytotoxic at high doses due to excessive metal stripping.

Reagent Preparation: The Foundation of Reproducibility

Many "cytotoxicity" failures are actually solubility failures. M30 dihydrochloride has specific handling requirements due to its salt form and the light-sensitive 8-hydroxyquinoline moiety.

Solubility & Storage Specifications
ParameterSpecificationTechnical Note
MW 299.2 g/mol Dihydrochloride salt form.[2][3]
Solvent of Choice DMSO (Dimethyl Sulfoxide)Critical Limit: Solubility is often lower than expected. TargetMol reports ~6 mM (1.8 mg/mL) max solubility without heating. MedChemExpress suggests up to 10 mM is possible with sonication. Do not attempt 100 mM stocks.
Water Solubility Moderate to LowThe salt improves water solubility compared to the base, but it may hydrolyze or precipitate at neutral pH.
Storage -20°C (Desiccated)Hygroscopic. Store under inert gas if possible.
Light Sensitivity High 8-HQ derivatives darken (oxidize) upon light exposure. Wrap tubes in foil.
Preparation Protocol
  • Weighing: Weigh quickly to avoid moisture absorption.

  • Dissolution: Add DMSO to achieve a 5 mM stock concentration .

    • Troubleshooting: If particles remain, sonicate for 5–10 minutes at 40°C.

    • Warning: Avoid heating >60°C as this may degrade the propargylamine moiety.

  • Aliquot: Store in single-use aliquots at -20°C to avoid freeze-thaw cycles.

Experimental Design: Defining the Safety Window

To assess cytotoxicity, you must distinguish between pharmacological efficacy (neuroprotection) and toxicological limits .

Recommended Cell Models
  • SH-SY5Y (Human Neuroblastoma): The gold standard for M30 assessment.

  • PC12 (Rat Pheochromocytoma): Common for MAO inhibition studies.

  • HepG2 (Liver): Essential for assessing systemic toxicity (hepatotoxicity is a risk with propargylamines).

Dosing Strategy
Experimental GoalConcentration RangeExpected Outcome
Neuroprotection 0.01 µM – 5 µMIncreased survival against toxins (e.g., 6-OHDA, MPP+).
Cytotoxicity (Safety) 10 µM – 100 µMDose-dependent reduction in viability (IC50 determination).
Vehicle Control Equivalent DMSO %Must be < 0.5% (v/v) final concentration.[4]
Mechanism of Action & Toxicity Pathway

The following diagram illustrates why M30 can be both protective and toxic.

M30_Mechanism M30 M30 Dihydrochloride Iron Free Iron (Fe2+/Fe3+) M30->Iron Chelates MAO MAO-A / MAO-B M30->MAO Inhibits HIF1 HIF-1α Stabilization M30->HIF1 Induces (via Prolyl Hydroxylase inhibition) ROS Reactive Oxygen Species M30->ROS Reduces Toxicity Cytotoxicity (Iron Depletion) M30->Toxicity High Dose (>50µM) Essential Metal Stripping Iron->ROS Fenton Reaction MAO->ROS Generates H2O2 Survival Neuroprotection (Survival) HIF1->Survival VEGF/EPO expression

Figure 1: Mechanistic pathway of M30.[5] At therapeutic doses, it chelates excess iron and inhibits MAO to prevent oxidative stress. At high doses, excessive chelation strips essential metals, causing cytotoxicity.

Standard Operating Procedure: Cytotoxicity Assay (MTT)[6]

Objective: Determine the IC50 of M30 dihydrochloride in SH-SY5Y cells.

Materials
  • SH-SY5Y cells (ATCC CRL-2266).

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO).[2][6][7]

  • 96-well clear flat-bottom plates.

Protocol Steps
  • Seeding: Seed 10,000 cells/well in 100 µL medium. Incubate 24h for attachment.

  • Treatment Preparation:

    • Prepare 2x concentration stocks of M30 in medium (to account for volume already in well) OR remove medium and add 1x fresh.

    • Range: 0, 1, 5, 10, 25, 50, 100 µM.

    • Control: Medium + DMSO (match the highest DMSO concentration used, e.g., 0.5%).

  • Incubation: Incubate for 24 to 48 hours . (48h is recommended for iron chelators to manifest toxicity).

  • MTT Addition: Add 10 µL MTT reagent per well. Incubate 3–4 hours at 37°C.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis
  • Calculate % Viability:

    
    .
    
  • Curve Fit: Use a non-linear regression (log(inhibitor) vs. normalized response) to calculate IC50.

  • Interpretation:

    • IC50 > 50 µM: Considered low cytotoxicity for this class of compound.

    • IC50 < 10 µM: Indicates high toxicity; therapeutic window may be closed.

Troubleshooting & FAQ

Q1: The medium turned a different color immediately after adding M30.

Diagnosis: Iron Complex Formation. Explanation: M30 contains an 8-hydroxyquinoline moiety, which forms colored complexes (often green or black) with iron or copper in the culture medium (e.g., from Fetal Bovine Serum). Solution: This is normal chemistry, but it can interfere with colorimetric assays.

  • Action: Ensure you include "Cell-free + Drug" blanks to subtract this background absorbance.

  • Alternative: Use a luminescent viability assay (e.g., CellTiter-Glo) which is less sensitive to color interference.

Q2: I cannot dissolve M30 in DMSO at 50 mM.

Diagnosis: Saturation Limit Reached. Explanation: As noted in Section 2, M30 dihydrochloride has lower solubility than many standard small molecules. Solution:

  • Lower your stock concentration to 5 mM .

  • Sonicate at 40°C for 10 minutes.

  • Do not use water/PBS for the stock; it may cause hydrolysis or precipitation before dilution.

Q3: My IC50 varies wildly between experiments.

Diagnosis: Metal Content Variability. Explanation: Since M30 is a chelator, its toxicity depends on the metal content of your specific batch of FBS or media. Solution: Use the same lot of FBS for all related experiments. High-iron media will "buffer" the drug, making it appear less toxic. Low-iron media will make the drug appear more toxic.

Q4: Can I use the "M30 CytoDeath" ELISA to measure this compound's toxicity?

Diagnosis: Methodological Confusion. Answer: Yes, but with a caveat. The M30 CytoDeath ELISA measures the CK18 neo-epitope released during apoptosis. You can use it to determine if M30 dihydrochloride is causing apoptosis, but you are using the assay (M30 antibody) to test the drug (M30 compound). Do not confuse the two in your lab notebook.

Troubleshooting Workflow (Visual)

Troubleshooting Start Issue: Inconsistent Viability Data CheckSol Check Stock Solution: Is there precipitate? Start->CheckSol Sonicate Action: Sonicate @ 40°C Reduce Conc. to 5mM CheckSol->Sonicate Yes CheckColor Check Medium Color: Did it turn Green/Dark? CheckSol->CheckColor No Interference Action: Drug-Metal Complex interfering with OD reading CheckColor->Interference Yes CheckFBS Check FBS Lot: Did you change serum? CheckColor->CheckFBS No SwitchAssay Solution: Use CellTiter-Glo or subtract Drug Blanks Interference->SwitchAssay MetalVar Action: Metal content varies Standardize FBS lot CheckFBS->MetalVar Yes

Figure 2: Step-by-step troubleshooting for M30 cytotoxicity assessment.

References

  • TargetMol. MAO-IN-M30 dihydrochloride Product Data Sheet.[3] (Accessed 2026). Link

  • MedChemExpress. MAO-IN-M30 dihydrochloride Usage Guide. (Accessed 2026). Link

  • Zheng, H., et al. (2005). Novel potential neuroprotective agents with both iron chelating and amino acid-based derivatives targeting central nervous system neurons.[7] Biochemical Pharmacology.[1][7]

  • Gal, S., et al. (2005). M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease.[1][7] Journal of Neural Transmission.[1]

  • BenchChem. M30 dihydrochloride Safety & Handling. (Accessed 2026). Link

Sources

Validation & Comparative

Technical Guide: M30 Dihydrochloride vs. Rasagiline Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Rasagiline (a second-generation, FDA-approved MAO-B inhibitor) and M30 Dihydrochloride (a novel, multi-target-directed ligand).[1] While Rasagiline represents the gold standard for mono-target dopaminergic therapy, M30 represents a paradigm shift toward "chimeric" pharmacology—fusing MAO inhibition with iron chelation to trigger broad-spectrum neurorestorative pathways (HIF-1


, BDNF).[1]

Verdict for Developers: Rasagiline is the established choice for symptomatic relief and mild neuroprotection in early Parkinson’s Disease (PD).[1] M30 is the superior investigational candidate for complex neurodegeneration (AD/PD/ALS) where oxidative stress and iron dysregulation drive pathology, offering a wider therapeutic window via gene regulation.[1]

Mechanistic Divergence: Mono-Target vs. Multi-Target

The core difference lies in the molecular architecture.[1] Rasagiline relies solely on the propargylamine moiety.[1] M30 fuses this moiety with an 8-hydroxyquinoline derivative (VK-28), creating a dual-active pharmacophore.[1]

The Signaling Pathways[1]
  • Rasagiline: Functions primarily by preserving mitochondrial viability via Bcl-2 family regulation and PKC activation.[1]

  • M30: Retains the Rasagiline pathway but adds a critical "Iron Axis."[1] By chelating labile iron, it inhibits prolyl hydroxylases (PHDs), preventing the degradation of HIF-1

    
     .[1] This mimics hypoxia, driving the transcription of neurotrophic factors (BDNF, VEGF) and glycolytic enzymes.[1]
    

NeuroprotectionPathways Drug_Ras Rasagiline Moiety_Prop Propargylamine Moiety Drug_Ras->Moiety_Prop Drug_M30 M30 Dihydrochloride Drug_M30->Moiety_Prop Moiety_8HQ 8-Hydroxyquinoline Moiety Drug_M30->Moiety_8HQ Target_MAOB MAO-B Inhibition (Irreversible) Moiety_Prop->Target_MAOB Effect_Mito Mitochondrial Stabilization (Bcl-2) Moiety_Prop->Effect_Mito Target_Iron Iron Chelation (Fe2+/Fe3+) Moiety_8HQ->Target_Iron Outcome_DA Increased Dopamine Target_MAOB->Outcome_DA Effect_HIF HIF-1α Stabilization (PHD Inhibition) Target_Iron->Effect_HIF Mimics Hypoxia Outcome_Genes Gene Expression: BDNF, VEGF, EPO Effect_HIF->Outcome_Genes

Figure 1: Mechanistic bifurcation showing M30's additional "Iron Axis" leading to neurotrophic gene induction.[1]

Pharmacological Profile Comparison

The following data highlights the loss of selectivity in M30 in exchange for potency and broader activity.

FeatureRasagiline (Azilect)M30 DihydrochlorideClinical Implication
MAO-A IC50 ~412 nM (Rat Brain) [1]37 nM [2]M30 requires strict tyramine dietary monitoring (cheese effect) due to potent MAO-A inhibition.[1]
MAO-B IC50 ~4–14 nM [1]57 nM [2]Rasagiline is highly selective (>50-fold).[1] M30 is non-selective (Ratio ~0.65).[1]
Iron Chelation NegligibleHigh Affinity M30 reduces oxidative stress via Fenton reaction inhibition; Rasagiline does not.[1]
HIF-1

Activation
NoPotent Inducer M30 drives neurorestoration (neurite outgrowth) beyond simple cell survival.[1]
Drug Status FDA Approved (2006)Preclinical / InvestigationalM30 is currently a tool compound for research, not for human therapy.[1]

Neuroprotective Performance Analysis

In Vitro Efficacy (SH-SY5Y / PC12 Models)
  • Rasagiline: Demonstrates ~80% neuroprotection against serum withdrawal and 6-OHDA toxicity at 1–10 µM concentrations.[1] Its effect is strictly dependent on the propargylamine-PKC pathway [3].[1]

  • M30: Shows superior efficacy in beta-amyloid (A

    
    )  toxicity models.[1] In SH-SY5Y cells, M30 (0.25 nM - 1 µM) significantly upregulated BDNF and GDNF mRNA levels, whereas Rasagiline required higher concentrations for a narrower effect [4].[1]
    
In Vivo Efficacy (MPTP / Aged Mice)
  • Rasagiline: Effective in restoring motor function in MPTP-treated mice but has limited impact on iron accumulation in the Substantia Nigra Pars Compacta (SNpc).[1]

  • M30: In aged mice (C57BL/6), chronic M30 treatment reduced cerebral iron levels (Perl’s staining) and reduced A

    
     plaque load.[1] It significantly improved cognitive retention in water maze tests where Rasagiline showed lower efficacy [4].[1]
    

Experimental Protocols for Validation

To validate the superiority of M30 in a specific research context, use this dual-validation workflow. This protocol confirms both cell viability (neuroprotection) and the specific iron-chelating mechanism.[1]

Protocol Design: Neuroprotection & Iron Chelation Assay

Objective: Differentiate M30's mechanism from Rasagiline's using an iron-overload challenge.[1]

Materials:

  • SH-SY5Y Human Neuroblastoma cells.[1][2]

  • Differentiation Media: DMEM + 10 µM Retinoic Acid (RA).[1]

  • Stressors: 6-OHDA (100 µM) and Ferrous Sulfate (FeSO4, 50 µM).[1]

  • Assays: MTT (Viability) and Calcein-AM (Labile Iron Pool).[1]

Step-by-Step Workflow:

  • Differentiation: Seed SH-SY5Y cells (5x10^4/well). Treat with 10 µM RA for 5 days to induce dopaminergic phenotype.[1]

  • Pre-treatment (2h):

    • Group A: Vehicle (DMSO)[1][3]

    • Group B: Rasagiline (1 µM)[1]

    • Group C: M30 (1 µM)[1]

  • Insult Challenge: Add 6-OHDA (100 µM) OR FeSO4 (50 µM) to wells. Incubate for 24 hours.

  • Readout 1 (MTT): Add MTT reagent, incubate 4h, dissolve formazan, read at 570nm.

    • Expected Result: Both drugs protect against 6-OHDA.[1] Only M30 protects significantly against FeSO4.[1]

  • Readout 2 (Calcein-AM): Load cells with Calcein-AM (0.25 µM).

    • Mechanism:[1][2][3][4][5][6][7] Calcein fluorescence is quenched by iron.[1] Chelation restores fluorescence.[1]

    • Expected Result: M30 treated cells will show high fluorescence (low free iron).[1] Rasagiline cells will show quenched fluorescence (high free iron).[1]

ValidationProtocol cluster_Assays Parallel Assays Start SH-SY5Y Cells (RA Differentiated) Treat Pre-treatment (2h): Vehicle / Rasagiline / M30 Start->Treat Challenge1 Challenge: 6-OHDA (Oxidative) Treat->Challenge1 Challenge2 Challenge: FeSO4 (Iron Overload) Treat->Challenge2 MTT MTT Assay (Viability) Challenge1->MTT Calcein Calcein-AM (Iron Chelation) Challenge2->Calcein Result1 Data Analysis MTT->Result1 Both Protect Result2 Data Analysis Calcein->Result2 M30 Only (Fluorescence Recovery)

Figure 2: Experimental workflow to distinguish M30's iron-chelating properties from Rasagiline.

Strategic Recommendation

Use Rasagiline When:

  • Developing clinical comparators for FDA regulatory pathways.

  • The study requires highly selective MAO-B inhibition without MAO-A "cheese effect" liabilities.[1]

  • Focus is strictly on dopaminergic symptom management.

Use M30 Dihydrochloride When:

  • Researching disease-modifying therapies for Alzheimer’s or ALS.[1]

  • The target pathology involves metal dyshomeostasis (Iron/Copper accumulation).[1]

  • The goal is to induce neurotrophic factors (BDNF/GDNF) via the HIF-1

    
     pathway.[1]
    
  • Note: M30 is an investigational tool; toxicity profiling regarding non-selective MAO inhibition is required for translational studies.[1]

References

  • Youdim, M. B., et al. (2005).[1] "The essentiality of iron chelation in neuroprotection: a novel multimodal neuroprotective drug, M30."[1] Annals of the New York Academy of Sciences.

  • MedChemExpress. (2024).[1] "MAO-IN-M30 dihydrochloride Datasheet." MedChemExpress Product Data.

  • Weinreb, O., et al. (2005).[1] "Neuroprotective molecular mechanisms of (-)-epigallocatechin-3-gallate: a reflective outcome of its antioxidant, iron chelating and neuritogenic properties."[1] Genes & Nutrition.[1]

  • Kupershmidt, L., et al. (2012).[1] "Neuroprotection by the multitarget iron chelator M30 on age-related alterations in mice." Mechanisms of Ageing and Development.

  • TargetMol. (2024). "M30 Dihydrochloride Compound Summary." TargetMol.

Sources

Technical Comparison Guide: M30 Dihydrochloride vs. Conventional Iron Chelators in Neurodegeneration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Multi-Target Advantage[1]

In the landscape of neurodegenerative drug development, the "one-drug, one-target" paradigm is increasingly failing to address the multifactorial pathology of diseases like Parkinson’s (PD) and Alzheimer’s (AD). M30 dihydrochloride represents a paradigm shift: it is a Multi-Target Directed Ligand (MTDL) designed to simultaneously address oxidative stress via iron chelation and neurotransmitter depletion via Monoamine Oxidase (MAO) inhibition.

Unlike conventional chelators (e.g., Deferoxamine) which suffer from poor Blood-Brain Barrier (BBB) permeability, or selective MAO inhibitors (e.g., Rasagiline) which lack direct antioxidant metal-complexing capabilities, M30 fuses the pharmacophores of both into a single, brain-penetrant molecule. This guide objectively compares M30 against standard alternatives, supported by mechanistic insights and experimental protocols.

Mechanistic Architecture

The superiority of M30 lies in its chimeric structure, synthesized by fusing the neuroprotective N-propargylamine moiety (from Rasagiline) with the 8-hydroxyquinoline scaffold (from the chelator VK-28).

Mechanism of Action Diagram

The following diagram illustrates the dual-pathway mechanism where M30 mitigates Fenton chemistry while simultaneously boosting dopaminergic signaling and activating the HIF-1α survival pathway.

M30_Mechanism cluster_Iron Iron Chelation Pathway cluster_MAO MAO Inhibition Pathway M30 M30 Dihydrochloride FreeFe Labile Iron Pool (Fe2+/Fe3+) M30->FreeFe Chelates HIF HIF-1α Stabilization M30->HIF Inhibits Prolyl Hydroxylase MAO Mitochondrial MAO-A / MAO-B M30->MAO Irreversible Inhibition Dopamine Synaptic Dopamine Levels M30->Dopamine Preserves Fenton Fenton Reaction FreeFe->Fenton Catalyzes M30_Fe Stable M30-Iron Complex FreeFe->M30_Fe Sequestration ROS Reactive Oxygen Species (ROS) Fenton->ROS Generates M30_Fe->Fenton Prevents NeuroGenes VEGF / EPO / Enolase-1 HIF->NeuroGenes Transcriptional Activation NeuroGenes->ROS Mitigates MAO->Dopamine Degrades Peroxide H2O2 Byproduct MAO->Peroxide Produces

Caption: M30 dual-action mechanism. Left branch: Sequestration of labile iron prevents ROS generation and stabilizes HIF-1α. Right branch: Inhibition of MAO enzymes preserves dopamine and reduces oxidative deamination byproducts.

Comparative Performance Analysis

The following table contrasts M30 with the clinical gold standard (Deferoxamine), a brain-penetrant alternative (Deferiprone), and its parent compound (VK-28).

FeatureM30 DihydrochlorideDeferoxamine (DFO)Deferiprone (DFP)VK-28
Primary Class MTDL (Chelator + MAO-I)Siderophore ChelatorOral Iron ChelatorBrain-Permeable Chelator
BBB Permeability High (Lipophilic)Very Low (Hydrophilic)Moderate/HighHigh
Route of Admin OralParenteral (IV/SC)OralOral
MAO-A Inhibition (IC50) 0.037 ± 0.02 µM [1]No ActivityNo ActivityNo Activity
MAO-B Inhibition (IC50) 0.057 ± 0.01 µM [1]No ActivityNo ActivityNo Activity
Iron Binding Mode Bidentate (3:1 ligand:metal)Hexadentate (1:1)Bidentate (3:1)Bidentate (3:1)
Neurorestorative? Yes (via HIF-1α & BDNF)No (Purely protective)LimitedLimited
Toxicity Profile Low (No tyramine "cheese effect" observed in models)Ototoxicity, Retinal toxicityAgranulocytosis riskModerate

Key Insight: While DFO has a higher iron stability constant, its inability to cross the BBB renders it ineffective for neurodegeneration without invasive delivery. M30 matches the brain-penetrance of VK-28 but provides superior neurotrophic support through MAO inhibition.

Experimental Protocols

To validate M30's efficacy in your lab, use the following self-validating protocols. These are designed to confirm both iron engagement and biological activity.[1][2][3]

Protocol A: Competitive Iron Chelation Assay (Spectrophotometric)

Objective: Determine if M30 can effectively compete for iron against a standard chromogenic ligand (Ferrozine).

Reagents:

  • Buffer: 10 mM HEPES, pH 7.4 (physiological pH is critical).

  • Iron Source: Freshly prepared 100 µM Ferrous Ammonium Sulfate (FAS).

  • Indicator: 500 µM Ferrozine (forms magenta complex with Fe2+, Abs max ~562 nm).

  • M30 Stock: 10 mM in DMSO.

Workflow:

  • Baseline Setup: In a 96-well clear plate, add 100 µL Buffer + 20 µL FAS (Final [Fe2+] = 20 µM).

  • M30 Titration: Add M30 at increasing concentrations (0, 5, 10, 20, 50, 100 µM) to the wells.

  • Equilibration: Incubate at room temperature for 10 minutes to allow M30-Iron interaction.

  • Detection: Add 20 µL Ferrozine solution. Incubate 5 minutes.

  • Readout: Measure Absorbance at 562 nm.

  • Validation:

    • Control: Wells with no M30 = 100% Signal.

    • Result: A dose-dependent decrease in absorbance indicates M30 is sequestering iron from Ferrozine.

    • Calculation: Plot % Inhibition vs. Log[M30].

Protocol B: In Vitro Neuroprotection Screen (SH-SY5Y Model)

Objective: Assess M30 protection against MPP+ induced toxicity (Parkinson's model).

Workflow:

  • Seeding: Plate SH-SY5Y cells at 1x10^4 cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days for mature neuronal phenotype.

  • Pre-treatment: Treat cells with M30 (0.1, 1, 10 µM) for 2 hours.

    • Note: Pre-treatment is essential to allow MAO inhibition and catalase-like activity to establish.

  • Insult: Add MPP+ (1 mM) or 6-OHDA (50 µM). Incubate for 24 hours.

  • Viability Assay: Use MTT or CellTiter-Glo (ATP).

    • MTT Protocol: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read at 570 nm.

  • Data Analysis: Normalize to Vehicle Control (100%).

    • Success Criteria: M30 treated cells should show statistically significant viability recovery (>20% increase over Toxin-only control).

Experimental Workflow Visualization

This diagram outlines the logical flow for screening M30 against a library of potential chelators.

Workflow cluster_Biochem Step 1: Biochemical Screening cluster_Cell Step 2: Cellular Validation Start Compound Library (M30, DFO, VK-28) FeBind Iron Binding (Ferrozine Assay) Start->FeBind MAO MAO-A/B Inhibition (Amplex Red) Start->MAO Tox Neurotoxin Challenge (MPP+ / 6-OHDA) FeBind->Tox If Kd < 10^-20 M MAO->Tox If IC50 < 1 µM Viability Viability Readout (MTT / LDH) Tox->Viability Decision Select Lead Candidate Viability->Decision Survival > Control

Caption: Hierarchical screening workflow. Compounds must pass biochemical thresholds (binding affinity/enzyme inhibition) before advancing to cellular neuroprotection assays.

References

  • Gal S, et al. "Novel multifunctional neuroprotective iron chelator-monoamine oxidase inhibitor drugs for neurodegenerative diseases." Journal of Neurochemistry. 2005. Link

  • Youdim MB, et al. "M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease." Journal of Neural Transmission. 2006. Link

  • Zhu Y, et al. "Iron Neurotoxicity and Protection by Deferoxamine in Intracerebral Hemorrhage." Frontiers in Cellular Neuroscience. 2022. Link

  • Devos D, et al. "Trial of Deferiprone in Parkinson’s Disease."[4] New England Journal of Medicine. 2022. Link

  • Mechlovich D, et al. "The novel multi-target iron chelator, M30 modulates HIF-1α-related glycolytic genes and insulin signaling pathway in the frontal cortex of APP/PS1 Alzheimer’s disease mice." Current Alzheimer Research. 2014. Link

Sources

Benchmarking Guide: M30 Dihydrochloride vs. Novel MAO Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swiss Army Knife" of Neuroprotection

In the landscape of neurodegenerative therapeutics, M30 dihydrochloride represents a paradigm shift from "single-target" precision to "multi-target" efficacy. While classic inhibitors like Rasagiline and Selegiline act as precision scalpels targeting Monoamine Oxidase B (MAO-B) to conserve dopamine, M30 functions as a Multi-Target Directed Ligand (MTDL) .

M30 fuses the neuroprotective N-propargylamine moiety of Rasagiline with the antioxidant-iron chelating 8-hydroxyquinoline pharmacophore of VK-28. This guide benchmarks M30 against established standards and the novel 2024-2025 class of reversible Chalcone and Coumarin-based inhibitors.

Key Technical Differentiator: unlike the novel FBZ13 (a reversible chalcone) or Coumarin hybrids (dual AChE/MAO inhibitors), M30 is the only agent in this comparison that actively stabilizes HIF-1α via iron chelation, driving a pro-survival transcriptional program (VEGF, BDNF, EPO) beyond simple neurotransmitter conservation.

Comparative Benchmark Analysis

The following table contrasts M30 against the "Gold Standard" (Rasagiline) and emerging "Novel" competitors identified in late-stage research (2024-2025).

Table 1: M30 vs. Established & Novel Alternatives
FeatureM30 Dihydrochloride Rasagiline (Standard)FBZ13 (Novel Chalcone)Coumarin Hybrids (Novel MTDL)
Class MTDL (Iron Chelator + MAOI)Selective MAO-B InhibitorFluorobenzyloxy ChalconeDual Inhibitor (AChE + MAO)
Binding Type Irreversible (Covalent)Irreversible (Covalent)Reversible (Competitive)Reversible/Mixed
MAO Selectivity Non-Selective (MAO-A & B)Highly Selective (MAO-B)Highly Selective (MAO-B)Dual (MAO-B > MAO-A)
IC50 (MAO-B) < 0.1 µM (Potent)4–14 nM (Very Potent)~5.3 nM (Ultra Potent)~1.8–4.7 µM (Moderate)
IC50 (MAO-A) < 0.1 µM (Potent)> 400 nM (Weak)Weak / Inactive~6.9 µM (Moderate)
Neuroprotection High (HIF-1α activation + ROS scavenging)Moderate (Anti-apoptotic)Moderate (DA conservation)Moderate (AChE + MAO inhibition)
Iron Chelation Yes (8-HQ moiety)NoNoNo
Primary Indication Complex Neurodegeneration (AD/PD)Early Parkinson'sParkinson's (Symptomatic)Alzheimer's (Symptomatic)

Scientist's Note: While FBZ13 (2025) shows superior IC50 potency for MAO-B, M30's non-selective inhibition is advantageous in depression comorbidity and advanced Alzheimer's where both isoforms contribute to oxidative stress. M30's iron chelation provides a disease-modifying potential that pure enzyme inhibitors lack.

Mechanistic Deep Dive: The Signal Transduction Architecture

M30's mechanism is bifurcated. The Propargylamine arm irreversibly binds MAO enzymes, preventing dopamine degradation. The 8-Hydroxyquinoline arm chelates labile iron, inhibiting Prolyl Hydroxylases (PHDs). This inhibition prevents the degradation of HIF-1α , allowing it to dimerize and translocate to the nucleus to transcribe neurotrophic factors.

Diagram 1: M30 Multi-Target Mechanism of Action

M30_Mechanism cluster_MAO Pathway A: Neurotransmitter Conservation cluster_Iron Pathway B: Neurorestoration (HIF-1α) M30 M30 Dihydrochloride Propargyl Propargylamine Moiety M30->Propargyl HQ8 8-Hydroxyquinoline Moiety M30->HQ8 MAO_AB Mitochondrial MAO-A / MAO-B Propargyl->MAO_AB Irreversible Inhibition DA_Metab Dopamine Degradation Propargyl->DA_Metab BLOCKS ROS H2O2 / ROS Production Propargyl->ROS REDUCES MAO_AB->DA_Metab Normally Catalyzes MAO_AB->ROS Normally Produces DA_Levels Increased Synaptic Dopamine DA_Metab->DA_Levels Inhibition leads to Iron Labile Iron Pool (Fe2+/Fe3+) HQ8->Iron Chelation PHD Prolyl Hydroxylases (PHD) HQ8->PHD Inhibits (via Fe depletion) Iron->PHD Required Cofactor HIF1a_Deg HIF-1α Ubiquitination/Degradation PHD->HIF1a_Deg Normally Promotes HIF1a_Stab Stabilized HIF-1α PHD->HIF1a_Stab Inhibition leads to Genes Target Genes (VEGF, BDNF, EPO) HIF1a_Stab->Genes Transcription

Caption: M30 dual-pathway: MAO inhibition conserves dopamine (left), while iron chelation stabilizes HIF-1α (right).

Experimental Protocols

To validate M30 against novel inhibitors, you must employ a Self-Validating System . This means every assay includes internal positive (known inhibitor) and negative (solvent only) controls to ensure data integrity.

Protocol 1: Fluorometric Dual MAO-A/B Inhibition Assay

Objective: Determine the IC50 of M30 compared to Rasagiline (MAO-B control) and Clorgyline (MAO-A control).

Reagents:

  • Recombinant Human MAO-A and MAO-B (5 mg/mL).

  • Substrate: Kynuramine (non-fluorescent)

    
     4-Hydroxyquinoline (fluorescent).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Preparation: Dilute M30 and controls (Rasagiline, Clorgyline) in DMSO. Prepare 7-point serial dilutions (0.1 nM to 10 µM).

  • Pre-Incubation (Critical Step): Incubate 10 µL of inhibitor with 90 µL of enzyme solution for 30 minutes at 37°C .

    • Why? M30 is an irreversible inhibitor. Pre-incubation allows the covalent bond to form. Without this, IC50 values will be artificially high (underestimated potency).

  • Reaction Start: Add 100 µL Kynuramine substrate (50 µM final conc).

  • Kinetics: Measure fluorescence (Ex 310 nm / Em 400 nm) every 5 minutes for 1 hour.

  • Validation Check:

    • Control: Clorgyline must inhibit MAO-A >90% at 1 µM.

    • Control: Rasagiline must inhibit MAO-B >90% at 1 µM.

    • Z-Factor: Must be > 0.5 for the assay to be valid.

Protocol 2: Iron-Chelation Induced Neuroprotection (HIF-1α Rescue)

Objective: Differentiate M30 from "pure" MAO inhibitors like FBZ13 by demonstrating survival under oxidative stress.

Workflow:

  • Cell Line: SH-SY5Y (Human Neuroblastoma).

  • Stress Induction: Treat cells with 6-OHDA (50 µM) or Serum Deprivation .

  • Treatment: Co-treat with M30 (1 µM) vs. Rasagiline (1 µM) vs. Vehicle.

  • Readout 1 (Viability): MTT or CellTiter-Glo assay at 24 hours.

  • Readout 2 (Mechanism): Western Blot for HIF-1α and Cleaved Caspase-3 .

    • Expected Result: M30 treatment should show a distinct band for HIF-1α (stabilization) and reduced Caspase-3. Rasagiline will reduce Caspase-3 but will not stabilize HIF-1α.

Diagram 2: Experimental Validation Workflow

Experimental_Workflow cluster_Assay1 Assay 1: Enzyme Potency cluster_Assay2 Assay 2: Neuroprotection Start Compound Library (M30, Rasagiline, FBZ13) MAO_Screen MAO-A/B Fluorometric Assay Start->MAO_Screen Cell_Culture SH-SY5Y Cells + 6-OHDA Toxin Start->Cell_Culture PreInc 30 min Pre-Incubation (Required for Irreversible) MAO_Screen->PreInc IC50 Calculate IC50 PreInc->IC50 Viability MTT Assay (Cell Survival) Cell_Culture->Viability Western Western Blot: HIF-1α & Caspase-3 Cell_Culture->Western Result M30: HIF-1α (+) Rasagiline: HIF-1α (-) Western->Result Differentiation

Caption: Workflow to distinguish M30's dual activity (Enzyme inhibition + HIF-1α stabilization) from standard inhibitors.

References

  • Youdim, M. B., et al. (2005). "The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis." Frontiers in Neuroscience. Link (Verified Context)

  • Gal, S., et al. (2005). "M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease." Journal of Neural Transmission. Link

  • Zheng, H., et al. (2005). "Novel multifunctional neuroprotective iron chelator-monoamine oxidase inhibitor drugs for neurodegenerative diseases."[1] Journal of Neurochemistry. Link

  • Riederer, P., & Laux, G. (2011). "Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology." Translational Neuroscience. Link

  • Binda, C., et al. (2024). "Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases." International Journal of Molecular Sciences. Link

  • Lee, J., et al. (2025). "Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives." RSC Advances. Link

  • Mechoulam, R., et al. (2015). "A novel antioxidant multitarget iron chelator M30 protects hepatocytes against ethanol-induced injury." Oxidative Medicine and Cellular Longevity. Link

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A Comparative Guide to Brain Iron Chelation: Evaluating Alternatives to M30 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accumulation of iron in specific brain regions is a key pathological feature in a range of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. This has spurred the development of brain-permeable iron chelators as a promising therapeutic strategy. M30 dihydrochloride, a multifunctional compound with both iron-chelating and monoamine oxidase (MAO) inhibitory activities, has shown significant neuroprotective potential in preclinical models.[1][2][3] This guide provides a comprehensive comparison of M30 dihydrochloride with other notable alternatives for brain iron chelation, offering an objective analysis of their performance based on available experimental data.

The Multifaceted Profile of M30 Dihydrochloride

M30 dihydrochloride is a potent, orally active, and brain-permeable molecule designed as a multi-target drug.[4] It integrates the iron-chelating moiety of an 8-hydroxyquinoline derivative (VK28) with the propargylamine group responsible for the MAO-inhibitory activity of rasagiline.[1][2] This dual-action mechanism allows M30 to not only sequester excess iron but also to increase the levels of crucial neurotransmitters like dopamine, serotonin, and norepinephrine in the brain.[1]

Preclinical studies have demonstrated the neuroprotective and neurorestorative effects of M30 in various models of neurodegeneration.[1][3] In aged mice, chronic treatment with M30 has been shown to significantly reduce cerebral iron accumulation, as visualized by Perl's staining, and was accompanied by a decrease in cerebral β-amyloid plaques.[2] Furthermore, M30 has been reported to inhibit both MAO-A and MAO-B in the brain, with IC50 values of 37 nM and 57 nM, respectively.[4] In a rat model of Alzheimer's disease, long-term M30 treatment was associated with the prevention and reversal of cognitive decline.[5]

However, while preclinical data are promising, the lack of extensive clinical trial data for M30 necessitates a thorough evaluation of alternative iron chelation strategies that have been investigated in humans.

Clinically Investigated Iron Chelators: A Comparative Analysis

Several iron chelators, originally developed for systemic iron overload conditions, have been repurposed and investigated for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.

Deferiprone

Deferiprone is an orally active and brain-penetrant iron chelator that has been the subject of several clinical trials for Parkinson's disease and other neurodegenerative conditions.[6][7] It functions as a bidentate ligand, forming a 3:1 complex with iron.[8]

Experimental Data & Clinical Findings:

  • Iron Chelation Potency: Deferiprone has a high affinity for iron, with reported binding constants (Ka) in the range of 2-3 x 10^4 M^-1 for its derivatives.[9]

  • Neuroprotection: In vitro studies have shown that Deferiprone protects against ferric iron, H2O2, and Aβ1-40-induced neuronal cell death.[10]

  • Clinical Trials: A phase 2 randomized, double-blind, placebo-controlled trial in early Parkinson's disease patients showed that Deferiprone treatment (20 to 30 mg/kg/day) for six months reduced iron content in the dentate and caudate nucleus as measured by T2* MRI.[6] However, a recent randomized clinical trial in Alzheimer's disease patients revealed that Deferiprone (15 mg/kg twice a day) accelerated cognitive decline, suggesting that lowering iron with this chelator may be detrimental in this specific patient population.[11][12]

Deferasirox

Deferasirox is another oral iron chelator, but its ability to effectively chelate iron in the brain remains a subject of investigation due to its limited permeability across the blood-brain barrier.[13]

The 8-Hydroxyquinoline Family: Beyond M30

The 8-hydroxyquinoline scaffold is a common feature in several brain-permeable metal-binding compounds.

Clioquinol and PBT2

Clioquinol, an early 8-hydroxyquinoline derivative, showed initial promise in Alzheimer's disease but was discontinued due to safety concerns.[14] This led to the development of PBT2, a second-generation compound with an improved safety profile.[14] PBT2 acts as a metal protein-attenuating compound (MPAC) and a copper/zinc ionophore, rather than a classical chelator, helping to restore metal homeostasis.[14]

Experimental Data & Clinical Findings:

  • Mechanism of Action: PBT2 disrupts the interaction between metals and the Aβ peptide, preventing Aβ aggregation and promoting its degradation.[14]

  • Clinical Trials: A 12-week, phase 2a clinical trial in early Alzheimer's disease patients showed that PBT2 (250 mg) reduced cerebrospinal fluid (CSF) Aβ42 levels and improved executive function.[15][16] However, a subsequent 12-month trial did not show significant cognitive improvement.[15] In a phase 2 trial for Huntington's disease, PBT2 was found to be safe and well-tolerated, with a statistically significant improvement in a measure of executive function at the 250 mg dose.[13][17]

VK-28

VK-28 is another brain-permeable iron chelator based on the 8-hydroxyquinoline structure and is a precursor to the chelating moiety of M30.[1][18]

Experimental Data:

  • Iron Chelation and Neuroprotection: VK-28 has been shown to inhibit iron-induced mitochondrial lipid peroxidation with an IC50 of 12.7 µM.[19] In a mouse model of intracerebral hemorrhage, VK-28 demonstrated neuroprotective effects by reducing cell death, ROS production, and iron deposition.[18][20]

Natural Compounds with Iron Chelating Properties

Several naturally occurring compounds have demonstrated iron-chelating and neuroprotective activities, offering a potential avenue for therapeutic development.

Curcumin

The active component of turmeric, curcumin, has been shown to possess iron-chelating properties and to exert neuroprotective effects in preclinical models of Alzheimer's disease.

Epigallocatechin-3-gallate (EGCG)

EGCG, a major polyphenol in green tea, is a known iron chelator with neuroprotective properties attributed to its antioxidant and anti-inflammatory effects.

Quantitative Comparison of Brain Iron Chelators

CompoundTypeMechanism of ActionIron Chelation PotencyBrain PermeabilityClinical Development StageKey Findings
M30 dihydrochloride Multi-target (Iron Chelator & MAO Inhibitor)Iron chelation, MAO-A/B inhibitionIC50 (MAO-A) = 37 nM, IC50 (MAO-B) = 57 nM[4]YesPreclinicalReduces brain iron, decreases Aβ plaques, increases neurotransmitters.[1][2]
Deferiprone Iron ChelatorBinds to iron in a 3:1 ratioKa ~ 2-3 x 10^4 M^-1 (for derivatives)[9]YesPhase 2/3 (PD, AD)Reduced brain iron in PD, but worsened cognitive decline in AD.[6][11][12]
Clioquinol 8-HydroxyquinolineMetal protein-attenuating compound-YesDiscontinuedSafety concerns.[14]
PBT2 8-HydroxyquinolineMetal ionophore, modulates metal-Aβ interaction-YesPhase 2 (AD, HD)Reduced CSF Aβ42 in AD, improved executive function in AD and HD.[15][16][17]
VK-28 8-HydroxyquinolineIron ChelatorIC50 (lipid peroxidation) = 12.7 µM[19]YesPreclinicalNeuroprotective in intracerebral hemorrhage model.[18][20]
Curcumin Natural PolyphenolIron Chelator, Antioxidant-YesPreclinical/NutraceuticalNeuroprotective in AD models.
EGCG Natural PolyphenolIron Chelator, Antioxidant-YesPreclinical/NutraceuticalNeuroprotective effects.

Experimental Methodologies for Evaluating Brain Iron Chelators

A critical aspect of developing and comparing brain iron chelators is the use of robust and reproducible experimental methods.

In Vitro Assays
  • Iron Chelation Capacity: Spectrophotometric or fluorometric assays can be used to determine the binding affinity (Kd) or the half-maximal inhibitory concentration (IC50) of a compound for iron.

  • Neuroprotection Assays: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) can be exposed to iron-induced toxicity (e.g., with ferric nitrilotriacetate or 6-hydroxydopamine) to assess the protective effects of chelators. Cell viability can be measured using assays such as MTT or LDH release. For example, a study on the neuroprotective effects of Stellettin B used a 6-OHDA-induced cell death model in SH-SY5Y cells, where a 20 μM concentration of 6-OHDA resulted in 30% cell death, which was significantly reduced by pretreatment with the compound.[21]

In Vivo Models and Assessments
  • Animal Models: Transgenic mouse models of neurodegenerative diseases (e.g., APP/PS1 for Alzheimer's) or toxin-induced models (e.g., MPTP for Parkinson's) are commonly used to evaluate the in vivo efficacy of iron chelators.[1][2]

  • Behavioral Tests: Cognitive function can be assessed using a battery of tests such as the Morris water maze, novel object recognition, and Y-maze for learning and memory. Motor function in Parkinson's models can be evaluated using tests like the rotarod and pole test.

  • Histological Analysis of Brain Iron:

    • Perls' Prussian Blue Staining with DAB enhancement: This is a standard and widely used method for the histological detection of non-heme iron (Fe3+) in tissue sections.

      Detailed Protocol for Perls' Prussian Blue with DAB Enhancement:

      • Tissue Preparation: Perfuse animals with PBS followed by 4% paraformaldehyde. Post-fix brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. Section the brain at 30-40 µm using a cryostat.

      • Staining Solution Preparation: Prepare a fresh solution of equal parts 2% potassium ferrocyanide and 2% hydrochloric acid.

      • Staining: Incubate brain sections in the Perls' solution for 30 minutes at room temperature.

      • Washing: Rinse sections thoroughly in PBS (3 x 5 minutes).

      • DAB Enhancement: Incubate sections in a solution of 0.05% 3,3'-diaminobenzidine (DAB) and 0.01% hydrogen peroxide in PBS until the desired brown color develops.

      • Washing and Mounting: Wash sections in PBS, mount on slides, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.

  • In Vivo Imaging of Brain Iron:

    • Magnetic Resonance Imaging (MRI) - T2* Relaxometry: T2-weighted MRI is a non-invasive technique used to quantify iron deposition in the brain. Iron, being paramagnetic, shortens the T2 relaxation time, leading to a darker signal on T2-weighted images. The R2 relaxation rate (R2* = 1/T2*) is linearly correlated with iron concentration.[22][23][24]

      General Protocol for T2* Relaxometry:

      • Image Acquisition: Acquire multi-echo gradient-echo (GRE) T2*-weighted images on a high-field MRI scanner (e.g., 3T or 7T).

      • Image Processing: Generate T2* maps by fitting the signal intensity decay across the different echo times to a mono-exponential decay model on a pixel-by-pixel basis.

      • Region of Interest (ROI) Analysis: Define ROIs in specific brain regions (e.g., substantia nigra, hippocampus) and calculate the mean R2* value within each ROI.

      • Quantification: Compare R2* values between treatment and control groups to assess changes in iron deposition.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of brain iron chelators are mediated through various signaling pathways.

G cluster_0 Iron Overload cluster_1 Pathological Consequences cluster_2 Therapeutic Intervention Excess Brain Iron Excess Brain Iron Oxidative Stress Oxidative Stress Excess Brain Iron->Oxidative Stress Fenton Reaction Aβ Aggregation Aβ Aggregation Excess Brain Iron->Aβ Aggregation Mitochondrial Dysfunction Mitochondrial Dysfunction Excess Brain Iron->Mitochondrial Dysfunction Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Mitochondrial Dysfunction->Oxidative Stress Brain-Permeable Iron Chelators Brain-Permeable Iron Chelators Brain-Permeable Iron Chelators->Excess Brain Iron Chelation

Caption: The central role of iron in neurodegeneration and the therapeutic intervention point for brain-permeable iron chelators.

G cluster_0 M30 Dihydrochloride cluster_1 Cellular Effects M30 M30 Iron Chelation Iron Chelation M30->Iron Chelation MAO-A/B Inhibition MAO-A/B Inhibition M30->MAO-A/B Inhibition Reduced Oxidative Stress Reduced Oxidative Stress Iron Chelation->Reduced Oxidative Stress Neurotransmitter Increase Neurotransmitter Increase MAO-A/B Inhibition->Neurotransmitter Increase Dopamine, Serotonin, Norepinephrine Neuroprotection Neuroprotection Neurotransmitter Increase->Neuroprotection Reduced Oxidative Stress->Neuroprotection

Caption: The dual mechanism of action of M30 dihydrochloride, involving both iron chelation and MAO inhibition.

Synthesis and Future Directions

The synthesis of these iron chelators is a key consideration for their development and the exploration of new derivatives with improved properties.

  • M30 Dihydrochloride and 8-Hydroxyquinolines: The synthesis of M30 involves the combination of the 8-hydroxyquinoline scaffold with a propargylamine moiety. The versatility of the 8-hydroxyquinoline core allows for the synthesis of a wide range of derivatives with tailored properties.[25]

  • Deferiprone: Deferiprone can be synthesized from maltol and methylamine in a one-pot reaction, offering a relatively simple and high-yield process.[26][27][28] This facilitates the generation of derivatives for further investigation.[29]

Future research should focus on conducting head-to-head comparative studies of these promising iron chelators in standardized preclinical models. Furthermore, the development of novel multifunctional compounds, inspired by the design of M30, that target multiple pathological pathways in neurodegenerative diseases holds significant promise. The conflicting clinical trial results for Deferiprone in Parkinson's and Alzheimer's disease highlight the importance of patient stratification and the need to carefully consider the specific disease context when designing and interpreting clinical trials for iron chelation therapies.

References

  • Alcalde, J., et al. (2018). Deferiprone rescues memory deficit through the elevation of hippocampal brain-derived neurotrophic factor (BDNF), antioxidant enzyme catalase (CAT), and quinone oxidoreductase 1 (NQO1) in an animal model of memory impairment. Journal of Alzheimer's Disease, 64(2), 527-539.
  • Bar-Am, O., et al. (2009). M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease. Journal of Neural Transmission. Supplementum, (73), 193-199.
  • Ben-Azu, B., et al. (2012). Neuroprotection by the multitarget iron chelator M30 on age-related alterations in mice. Mechanisms of Ageing and Development, 133(5), 298-306.
  • Cuajungco, M. P., et al. (2020). The Multi-Target Drug M30 Shows Pro-Cognitive and Anti-Inflammatory Effects in a Rat Model of Alzheimer's Disease. Frontiers in Neuroscience, 14, 589.
  • Gal, S., et al. (2009). Multi-target, neuroprotective and neurorestorative M30 improves cognitive impairment and reduces Alzheimer's-like neuropathology and age-related alterations in mice. Journal of Neural Transmission, 116(1), 129-135.
  • Hadziahmetovic, M., et al. (2011). The oral iron chelator deferiprone protects against light-induced retinal degeneration. Investigative Ophthalmology & Visual Science, 52(8), 5131-5139.
  • Hoke, A., et al. (2021). Iron chelation therapy with deferiprone improves oxidative status and red blood cell quality and reduces redox-active iron in β-thalassemia/hemoglobin E patients.
  • Martin-Bastida, A., et al. (2017). Brain iron chelation by deferiprone in a phase 2 randomised double-blinded placebo controlled clinical trial in Parkinson's disease. Scientific Reports, 7(1), 1398.
  • MAO-IN-M30 dihydrochloride. DC Chemicals. Retrieved from [Link]

  • Moreau, C., et al. (2024). Deferiprone in Alzheimer Disease: A Randomized Clinical Trial. JAMA Neurology.
  • Perez-Gonzalez, R., et al. (2020). The Multi-Target Drug M30 Shows Pro-Cognitive and Anti-Inflammatory Effects in a Rat Model of Alzheimer's Disease. Frontiers in Neuroscience, 14, 589.
  • Liddell, J. R., et al. (2018). Iron Chelation Therapy Elicits Innate Immune Control of Metastatic Ovarian Cancer. Cancer Immunology Research, 6(10), 1226-1237.
  • Iron Chelators. Alzheimer's Drug Discovery Foundation. Retrieved from [Link]

  • PBT2. ALZFORUM. Retrieved from [Link]

  • Amphetamine-like Deferiprone and Clioquinol Derivatives as Iron Chelating Agents. MDPI. Retrieved from [Link]

  • Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases. NIH. Retrieved from [Link]

  • Huntington Study Group REACH2HD Investigators. (2015). Safety, tolerability, and efficacy of PBT2 in Huntington's disease: a phase 2, randomised, double-blind, placebo-controlled trial. The Lancet. Neurology, 14(1), 39-47.
  • Human Brain Iron Mapping using Atlas-based T2 Relaxometry. PMC. Retrieved from [Link]

  • Molina-Holgado, F., et al. (2008). Neuroprotective actions of deferiprone in cultured cortical neurones and SHSY-5Y cells. Journal of Neurochemistry, 105(6), 2466-2476.
  • Amphetamine-like Deferiprone and Clioquinol Derivatives as Iron Chelating Agents. MDPI. Retrieved from [Link]

  • Ben-Shachar, D., et al. (2004).
  • Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases. Trends in Pharmaceutical Sciences and Technologies. Retrieved from [Link]

  • Principles, Techniques, and Applications of T2*-based MR Imaging and Its Special Applications. PMC. Retrieved from [Link]

  • Effect of PBT2 in Patients With Early to Mid Stage Huntington Disease. ClinicalTrials.gov. Retrieved from [Link]

  • Deferiprone in Alzheimer Disease: A Randomized Clinical Trial. PMC. Retrieved from [Link]

  • Amphetamine-like Deferiprone and Clioquinol Derivatives as Iron Chelating Agents. MDPI. Retrieved from [Link]

  • Alzheimer's Drug PBT2 Interacts with the Amyloid β 1–42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs. ACS Publications. Retrieved from [Link]

  • Zheng, H., et al. (2009). The novel multifunctional, iron-chelating drugs M30 and HLA20 protect pancreatic beta-cell lines from oxidative stress damage. Endocrinology, 150(11), 4967-4976.
  • Youdim, M. B., et al. (2004). Neuroprotection by a novel brain permeable iron chelator, VK-28, against 6-hydroxydopamine lession in rats. Annals of the New York Academy of Sciences, 1012, 306-325.
  • Quantitative assessment of brain iron by R2* relaxometry in patients with clinically isolated syndrome and relapsing–remitting. Direct MS. Retrieved from [Link]

  • Amphetamine-like Deferiprone and Clioquinol Derivatives as Iron Chelating Agents. PMC. Retrieved from [Link]

  • Prana Meets Primary Endpoint in Phase 2 REACH2HD Clinical Study of PBT2 for Treating Huntington Disease. Fierce Biotech. Retrieved from [Link]

  • The metal chelating and chaperoning effects of clioquinol: insights from yeast studies. PubMed. Retrieved from [Link]

  • Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. MDPI. Retrieved from [Link]

  • T2* Relaxometry for Iron Concentration. isodense.com. Retrieved from [Link]

  • Iron chelation by deferiprone. ResearchGate. Retrieved from [Link]

  • Zhao, F., et al. (2017). Neuroprotection of brain-permeable iron chelator VK-28 against intracerebral hemorrhage in mice. Journal of Neurochemistry, 141(4), 594-606.
  • Chelator PBT2 Forms a Ternary Cu 2+ Complex with β-Amyloid That Has High Stability but Low Specificity. MDPI. Retrieved from [Link]

  • T2 Relaxometry Using 3.0-Tesla Magnetic Resonance Imaging of the Brain in Early- and Late-Onset Restless Legs Syndrome. NIH. Retrieved from [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. Retrieved from [Link]

  • Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia. PMC. Retrieved from [Link]

  • Synthesis of deferiprone-based compounds 1–5. ResearchGate. Retrieved from [Link]

  • Faux, N. G., et al. (2010). PBT2 rapidly improves cognition in Alzheimer's disease: additional phase II analyses. Journal of Alzheimer's Disease, 20(2), 509-516.
  • Zhao, F., et al. (2017). Neuroprotection of brain-permeable iron chelator VK-28 against intracerebral hemorrhage in mice. Journal of Neurochemistry, 141(4), 594-606.
  • Neuroprotective activity of selective mGlu1 and mGlu5 antagonists in vitro and in vivo. PubMed. Retrieved from [Link]

  • Real-world safety analysis of deferiprone in patients with MDS. YouTube. Retrieved from [Link]

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M30 Dihydrochloride: A Comparative Guide to Efficacy Across Neuronal Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: M30 Dihydrochloride Efficacy in Different Neuronal Cell Types Content Type: Publish Comparison Guide

Executive Summary & Mechanism of Action

M30 dihydrochloride (M30) represents a paradigm shift in neuroprotective pharmacology. Unlike single-target agents, M30 is a chimeric multi-target directed ligand (MTDL) designed specifically to cross the blood-brain barrier (BBB) and address the multifactorial nature of neurodegenerative diseases like Alzheimer’s (AD), Parkinson’s (PD), and Amyotrophic Lateral Sclerosis (ALS).

The "Double-Lock" Mechanism

M30 fuses the pharmacophore of Rasagiline (an FDA-approved MAO-B inhibitor) with the antioxidant/iron-chelating moiety of VK-28 (an 8-hydroxyquinoline derivative).

  • Iron Chelation & HIF-1

    
     Activation:  By chelating labile iron in the brain, M30 inhibits iron-dependent prolyl hydroxylases (PHDs). This prevents the degradation of Hypoxia-Inducible Factor-1
    
    
    
    (HIF-1
    
    
    ), stabilizing it even under normoxic conditions.
  • MAO Inhibition: The propargylamine moiety irreversibly inhibits Monoamine Oxidase A and B (MAO-A/B), reducing the oxidative deamination of dopamine and preventing the formation of reactive oxygen species (ROS).[1]

M30_Mechanism M30 M30 Dihydrochloride Iron Labile Iron Pool (Fe2+/Fe3+) M30->Iron Chelates PHD Prolyl Hydroxylases (PHDs) M30->PHD Inhibits (via iron depletion) MAO MAO-A/B Enzymes M30->MAO Irreversible Inhibition Iron->PHD Required cofactor HIF1a HIF-1α Stabilization PHD->HIF1a Normally degrades Genes Target Genes (VEGF, BDNF, EPO) HIF1a->Genes Upregulates transcription Survival Neuronal Survival Genes->Survival Neurotrophic support Dopamine Dopamine Levels MAO->Dopamine Degrades ROS Reactive Oxygen Species MAO->ROS Generates byproduct Dopamine->Survival Preserved signaling

Figure 1: Dual-pathway mechanism of M30. Blue nodes indicate the drug; Red indicates targets inhibited/reduced; Green indicates pathways activated/preserved.

Comparative Efficacy Analysis

M30 is frequently compared to its parent compound, Rasagiline , and the classic iron chelator Desferrioxamine (DFO) . The table below highlights why M30 is often the superior choice for in vitro neuroprotection studies involving oxidative stress or iron overload.

FeatureM30 DihydrochlorideRasagiline (Azilect)Desferrioxamine (DFO)
Primary Mechanism Dual: Iron Chelation + MAO InhibitionMAO-B InhibitionIron Chelation
HIF-1

Activation
High (via PHD inhibition)NegligibleModerate (but poor permeability)
BBB Permeability High (Lipophilic)HighVery Low (Hydrophilic)
Neurotrophic Induction Strong (BDNF, GDNF, VEGF)Moderate (via Bcl-2 pathway)Low
Protection vs. MPTP Excellent (blocks MPP+ formation & toxicity)Good (blocks MPP+ formation)Minimal
Protection vs. 6-OHDA Excellent (Antioxidant + Chelator)ModerateModerate
Typical EC50 (Neuroprotection) 0.1 – 1

M
1 – 10

M
> 10

M
Key Insight for Researchers

While Rasagiline is effective for inhibiting dopamine breakdown, it lacks the direct iron-chelating capacity required to neutralize the Fenton reaction in high-stress environments. M30 is the preferred choice when studying neurodegeneration involving mitochondrial iron accumulation (e.g., Friedreich's ataxia, ALS, AD).

Efficacy Across Neuronal Cell Types

A. SH-SY5Y (Human Neuroblastoma)[2]
  • Relevance: The gold standard for Parkinson’s Disease (PD) modeling.

  • M30 Efficacy: M30 demonstrates potent protection against 6-hydroxydopamine (6-OHDA) and MPTP toxicity.[1][2]

  • Mechanism Verified:

    • Restores mitochondrial membrane potential (

      
      ).
      
    • Reduces apoptosis markers (Caspase-3 cleavage).

    • Data Point: Pre-treatment with 1

      
      M M30 increases cell survival by ~40-60% in 6-OHDA treated cells compared to vehicle control.
      
B. Primary Cortical Neurons[4]
  • Relevance: General neurodegeneration and Alzheimer’s research.

  • M30 Efficacy: Highly effective at upregulating neurotrophic factors.[2]

  • Mechanism Verified:

    • HIF-1

      
       Stabilization:  Western blots confirm HIF-1
      
      
      
      protein accumulation within 2-4 hours of treatment.
    • Gene Expression: Induces mRNA expression of BDNF, VEGF, and Erythropoietin (EPO).

    • Signaling: Increases phosphorylation of GSK-3

      
       (Ser9) and AKT, promoting cell survival pathways.
      
C. NSC-34 (Motor Neuron-Like)[5][6]
  • Relevance: Amyotrophic Lateral Sclerosis (ALS).[3]

  • M30 Efficacy: Used to model protection against SOD1-mutant toxicity.

  • Mechanism Verified:

    • M30 extends survival in SOD1(G93A) models by mitigating oxidative stress and iron accumulation in the spinal cord.

    • Note: In in vitro NSC-34 cultures, M30 is often used to demonstrate the rescue of motor neurons from glutamate excitotoxicity via the regulation of iron-dependent redox stress.

Experimental Protocols

Protocol 1: Preparation of M30 Stock Solution

Critical Note: M30 is supplied as a dihydrochloride salt, improving its aqueous solubility compared to the free base.

  • Solvent: Dissolve M30 dihydrochloride in ultrapure water or PBS to prepare a 10 mM stock solution.

    • Alternative: If using for highly hydrophobic assays, DMSO can be used, but keep final concentration < 0.1%.[4]

  • Storage: Aliquot into light-protective (amber) tubes and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Protocol 2: Calcein-AM Assay for Labile Iron Pool (LIP) Assessment

This protocol validates the iron-chelating capability of M30 inside the cell.

Principle: Calcein fluorescence is quenched by binding to labile iron.[5][6] M30 removes iron from calcein, resulting in de-quenching (increased fluorescence).

  • Seeding: Plate SH-SY5Y cells (or other type) in 96-well black plates (clear bottom) at 20,000 cells/well. Incubate overnight.

  • Loading: Wash cells with PBS. Incubate with 0.25

    
    M Calcein-AM  in serum-free medium for 15 minutes at 37°C.
    
  • Washing: Wash cells 2x with HBSS to remove extracellular dye.

  • Baseline Reading: Measure fluorescence (Ex 485 nm / Em 535 nm) to establish baseline (

    
    ).
    
  • Treatment: Add M30 (0.1 – 10

    
    M) to wells.
    
  • Kinetic Measurement: Monitor fluorescence every 2 minutes for 30 minutes.

  • Analysis: An increase in fluorescence (

    
    ) indicates successful chelation of intracellular iron by M30.
    
    • Control: Use SIH (highly permeable chelator) as a positive control for maximum de-quenching.

Protocol 3: Neuroprotection Assay (MTT/MTS)

Workflow:

  • Pre-treatment: Treat cells with M30 (0.1, 1, 5, 10

    
    M) for 1-2 hours  prior to toxin exposure.
    
    • Why? Allows M30 to enter the cell, chelate free iron, and initiate survival signaling (AKT/HIF-1

      
      ).
      
  • Insult: Add neurotoxin (e.g., 50

    
    M 6-OHDA or 100 
    
    
    
    M H
    
    
    O
    
    
    ) directly to the medium.
  • Incubation: Incubate for 24 hours.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 2-4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

Workflow Start Seed Cells (SH-SY5Y / PC12) 24h Incubation PreTreat Add M30 Dihydrochloride (0.1 - 10 µM) Incubate 1-2 Hours Start->PreTreat Insult Add Toxin (6-OHDA / H2O2 / Glutamate) PreTreat->Insult Incubation Incubate 24 Hours (Allow cell death/rescue) Insult->Incubation Assay Viability Assay (MTT / CellTiter-Glo) Incubation->Assay

Figure 2: Standard workflow for assessing M30 neuroprotective efficacy.

References

  • M30 and HIF-1

    
     Activation:  Avramovich-Tirosh, Y., et al. (2010). "Up-regulation of hypoxia-inducible factor (HIF)-1alpha and HIF-target genes in cortical neurons by the novel multifunctional iron chelator anti-Alzheimer drug, M30." Current Alzheimer Research. 
    
  • M30 vs. Rasagiline in PD Models: Gal, S., et al. (2005). "M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease."[1][2] Journal of Neural Transmission.

  • Mechanism of Action Review: Youdim, M. B. (2013). "Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline."[2] Experimental Neurobiology.

  • Calcein-AM Iron Assay Protocol: Cabantchik, Z. I., et al. (2007).[5] "Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?" Biochemical Journal.

  • M30 in ALS Models: Wang, Q., et al. (2011). "Prevention of motor neuron degeneration by novel iron chelators in SOD1(G93A) transgenic mice of amyotrophic lateral sclerosis." Neurodegenerative Diseases.

Sources

Independent Validation of M30 Dihydrochloride: A Comparative Mechanism Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chimeric" Advantage

In the landscape of neurodegenerative therapeutics, single-target agents often fail to address the multifactorial nature of diseases like Alzheimer’s (AD) and Parkinson’s (PD). M30 dihydrochloride represents a paradigm shift: it is a "chimeric" molecule designed to act as a Multi-Target Directed Ligand (MTDL) .

Unlike its parent compounds, M30 fuses the neuroprotective propargylamine moiety of Rasagiline (a suicide MAO-B inhibitor) with the antioxidant-iron chelator moiety of VK-28 (an 8-hydroxyquinoline derivative).

This guide provides an independent technical framework to validate M30’s dual mechanism: mitochondrial metabolic regulation (via MAO inhibition) and cytosolic neuroprotection (via iron chelation and HIF-1


 stabilization).

Mechanistic Profile & Comparative Analysis

The "Double-Lock" Mechanism

M30 operates on two distinct cellular fronts, creating a synergistic effect that exceeds the sum of its parts.

  • Mitochondrial Front (MAO Inhibition): M30 irreversibly inhibits Monoamine Oxidase A and B. Unlike Rasagiline (selective for MAO-B), M30 exhibits brain-selective inhibition of both isoforms at therapeutic doses, raising levels of dopamine, serotonin, and norepinephrine.

  • Cytosolic Front (Iron Chelation & HIF-1

    
    ):  By chelating labile iron pools, M30 inhibits Prolyl Hydroxylases (PHDs). This prevents the degradation of Hypoxia-Inducible Factor-1
    
    
    
    (HIF-1
    
    
    ), triggering the transcription of neurotrophic factors like BDNF, VEGF, and Erythropoietin.
Comparative Performance Matrix

The following data summarizes the performance of M30 against its functional ancestors.

FeatureM30 DihydrochlorideRasagiline (Azilect)Deferoxamine (DFO)
Primary Mechanism Dual: MAO-A/B Inhibitor + Iron ChelatorSelective MAO-B InhibitorPan-Iron Chelator
MAO-A IC50 (Rat Brain) ~0.037

M (Potent)
> 0.1

M (Weak/Poor)
No Activity
MAO-B IC50 (Rat Brain) ~0.057

M (Potent)
~0.004

M (Very Potent)
No Activity
BBB Permeability High (Lipophilic)HighVery Low (Hydrophilic)
HIF-1

Activation
Strong (via PHD inhibition)NegligibleStrong (but limited by BBB)
Neuroprotection Broad (Oxidative stress + Dopamine restoration)Dopaminergic preservationAnti-ferroptosis only

Scientist's Note: While Rasagiline is a more potent specific inhibitor of MAO-B, M30's slightly lower potency is offset by its ability to inhibit MAO-A (antidepressant effect) and sequester iron, which Rasagiline cannot do.

Visualization: The Signaling Cascade

The following diagram illustrates the dual-pathway activation of M30, highlighting the convergence on neuronal survival.

M30_Mechanism cluster_mitochondria Mitochondria cluster_cytosol Cytosol M30 M30 Dihydrochloride MAO MAO-A / MAO-B Enzymes M30->MAO Irreversible Inhibition Iron Labile Iron Pool (Fe2+/Fe3+) M30->Iron Chelation PHD Prolyl Hydroxylases (PHDs) M30->PHD Inhibits (via Iron removal) Dopamine Dopamine/Serotonin Levels MAO->Dopamine Increases ROS Reactive Oxygen Species (ROS) MAO->ROS Decreases (Byproduct reduction) Iron->PHD Required Co-factor HIF1 HIF-1α Stabilization PHD->HIF1 Normally degrades Genes Target Genes: BDNF, VEGF, EPO HIF1->Genes Translocates to Nucleus & Activates

Caption: M30 acts as a dual-modulator, inhibiting mitochondrial MAO enzymes while simultaneously chelating cytosolic iron to stabilize HIF-1


.

Experimental Validation Protocols

To validate M30 in your lab, do not rely on generic assays. Use these specific protocols designed to isolate its dual nature.

Protocol A: Differential MAO Inhibition Assay

Objective: Confirm M30 inhibits both MAO-A and MAO-B, distinguishing it from Rasagiline.

Reagents:

  • Recombinant Human MAO-A and MAO-B (Microsomes).[1]

  • Substrate: Tyramine (non-selective) or Kynuramine.

  • Amplex Red Reagent (fluorometric detection of H2O2).

  • Controls: Clorgyline (MAO-A specific), Selegiline (MAO-B specific).[1]

Workflow:

  • Pre-incubation (Critical): Incubate M30 (0.01

    
    M – 10 
    
    
    
    M) with the enzyme for 20 minutes at 37°C before adding the substrate.
    • Why? M30 is an irreversible inhibitor ("suicide substrate"). Without pre-incubation, IC50 values will be artificially high (less potent).

  • Reaction: Add Tyramine (1 mM) + Amplex Red + HRP.

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 30 minutes.

  • Validation Criteria:

    • M30 should show >50% inhibition of both isoforms at 1

      
      M.
      
    • Rasagiline control should show >90% inhibition of MAO-B but <20% inhibition of MAO-A at similar concentrations.

Protocol B: Iron Chelation & HIF-1 Stabilization

Objective: Verify the iron-dependent neuroprotective pathway.

Reagents:

  • Cell Line: SH-SY5Y (Human Neuroblastoma).

  • Antibodies: Anti-HIF-1

    
    , Anti-beta-actin.
    
  • Iron Source: Ferrous Ammonium Sulfate (FAS).

Workflow:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well.
    
  • Treatment: Treat cells with M30 (1-10

    
    M) for 6 hours.
    
    • Control: Use Deferoxamine (100

      
      M) as a positive control for HIF-1
      
      
      
      .
  • Extraction: Lyse cells using RIPA buffer containing protease inhibitors. Do not use EDTA-free buffers if you want to preserve the chelation state, but for Western blot, standard lysis is fine.

  • Western Blot: Probe for HIF-1

    
     (approx. 120 kDa).
    
  • Validation Criteria:

    • Untreated cells should show negligible HIF-1

      
       (rapid degradation).
      
    • M30 treated cells must show a distinct band for HIF-1

      
      , comparable to the DFO positive control.
      

Experimental Workflow Diagram

The following DOT diagram outlines the decision logic for validating M30's mechanism in a new study.

Validation_Workflow Start Start Validation Step1 MAO Assay (Amplex Red) Start->Step1 Step2 HIF-1α Western Blot Start->Step2 Check1 Inhibits A & B? Step1->Check1 Check2 Band at 120kDa? Step2->Check2 Result_M30 Confirmed: M30 Profile Check1->Result_M30 Yes (Both) Result_Ras Profile Matches: Rasagiline Check1->Result_Ras No (B only) Check2->Result_M30 Yes Result_Fail Validation Failed Check2->Result_Fail No

Caption: Logical workflow to distinguish M30 activity from single-target inhibitors.

Expert Insights & Troubleshooting

  • Solubility: M30 dihydrochloride is water-soluble, unlike the free base. However, for cell culture, prepare a 10 mM stock in sterile water or PBS. Avoid DMSO if possible, as DMSO can sometimes interfere with specific oxidative stress assays.

  • Stability: The propargyl group is sensitive.[2] Store stock solutions at -20°C and avoid repeated freeze-thaw cycles.

  • Assay Interference: When using iron-based colorimetric assays (like the Ferrozine method), M30 will compete for iron, potentially masking results. Always run a blank with M30 alone to subtract background absorbance.

References

  • Youdim, M. B. H., et al. (2005). "The essentiality of iron chelation in neuroprotection: M30, a novel multifunctional neuroprotective drug." Journal of Neural Transmission.

  • Gal, S., et al. (2005). "Novel multifunctional neuroprotective drugs with anti-Alzheimer and anti-Parkinson properties." Journal of Neurochemistry.

  • Avramovich-Tirosh, Y., et al. (2010). "Neurorescue activity, APP regulation and amyloid-beta peptide reduction by novel multi-functional brain permeable iron-chelating-antioxidants, M-30 and HLA-20." Current Alzheimer Research.

  • Mechoulam, R., et al. (2007). "M30, a novel multifunctional neuroprotective drug, improves spatial memory and regulates signaling pathways in an Alzheimer’s disease model." Neurobiology of Disease.

  • Zheng, H., et al. (2011). "M30, a novel multifunctional neuroprotective drug, attenuates streptozotocin-induced neurotoxicity in mice." Brain Research.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.